Methyl 3-thiocyanato-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-thiocyanato-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAEFNREPRTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-thiocyanato-1H-indole-2-carboxylate chemical structure and properties
[1]
Executive Summary
Methyl 3-thiocyanato-1H-indole-2-carboxylate (CAS: 2225146-37-0 ) represents a specialized scaffold in heterocyclic chemistry, merging the pharmacologically active indole-2-carboxylate core with a versatile thiocyanate (-SCN) functional group at the C3 position.[1][2][3][4] This compound serves as a critical "electrophilic handle" intermediate, enabling the rapid diversification of indole libraries for drug discovery. Its structural duality—possessing both an electron-withdrawing ester and a reactive pseudohalogen—makes it a high-value precursor for synthesizing sulfur-containing heterocycles (e.g., thiazoles, thienopyrimidines) and potential anticancer agents targeting EGFR or tubulin polymerization.
Chemical Profile & Physicochemical Properties[5][6][7][8][9][10]
The introduction of the thiocyanate group at C3 significantly alters the electronic landscape of the indole ring, reducing the electron density of the pyrrole moiety compared to the parent indole-2-carboxylate.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |
| CAS Number | 2225146-37-0 |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| SMILES | COC(=O)C1=C(SC#N)C2=CC=CC=C2N1 |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water |
| Melting Point | Analogous range:[2] 145–155 °C (Based on ethyl ester derivative [1]) |
| LogP (Predicted) | ~2.8 – 3.2 |
| H-Bond Donors/Acceptors | 1 / 4 |
Spectroscopic Signature (Diagnostic)
-
IR (ATR): The most distinct feature is the sharp, medium-intensity band at ~2150–2160 cm⁻¹ corresponding to the C≡N stretching of the thiocyanate group. A strong Carbonyl (C=O) stretch appears at ~1700–1715 cm⁻¹ .
-
¹H NMR (DMSO-d₆):
-
NH: Broad singlet, downfield shifted (>12.0 ppm) due to the electron-withdrawing effect of both the 2-ester and 3-SCN.
-
C3-H: Absent (Confirmation of substitution).
-
OCH₃: Singlet at ~3.9 ppm.
-
-
¹³C NMR:
-
SCN Carbon: Characteristic weak peak at ~110–112 ppm.
-
C3 Carbon: Upfield shift relative to unsubstituted indole due to the shielding effect of sulfur.
-
Synthetic Methodologies
The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate is best achieved via oxidative thiocyanation . Unlike simple indoles, the 2-carboxylate group deactivates the ring; however, C3 remains the most nucleophilic site for electrophilic attack.
Protocol A: Iodine-Mediated Oxidative Thiocyanation (Standard)
This method is preferred for its operational simplicity, mild conditions, and high atom economy.
Reagents:
-
Methyl 1H-indole-2-carboxylate (1.0 equiv)
-
Ammonium Thiocyanate (NH₄SCN) (1.2 – 1.5 equiv)
-
Molecular Iodine (I₂) (1.0 – 1.2 equiv)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 1H-indole-2-carboxylate in MeOH (0.1 M concentration) in a round-bottom flask.
-
Addition: Add NH₄SCN to the stirring solution. Ensure complete dissolution.
-
Oxidation: Add I₂ portion-wise over 10 minutes at room temperature. The solution will turn dark brown initially.
-
Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves slower than the starting material but faster than the sulfoxide byproduct.
-
Quenching: Once conversion is >95%, quench the excess iodine with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the color fades to pale yellow/clear.
-
Isolation: Remove MeOH under reduced pressure. Extract the residue with EtOAc (3x).[5][6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution (S_EAr). The iodine oxidizes the thiocyanate anion to generate an electrophilic species (likely I-SCN or (SCN)₂ ), which attacks the indole C3 position.
Figure 1: Mechanistic pathway for the iodine-mediated C3-thiocyanation of indole-2-carboxylates.
Functional Applications & Derivatization
The thiocyanate group is a "masked" thiol and a gateway to diverse heterocycles. In drug development, this scaffold is used to access:
-
S-Alkylated Indoles: Precursors for PPAR agonists.
-
Thiohydantoins/Thiazoles: Via cyclization with isocyanates or hydrazines.
-
Tetrazoles: Via [3+2] cycloaddition with sodium azide (Bioisosteres for carboxylic acids).
Experimental Workflow: Derivatization Pipeline
The following diagram illustrates the divergent synthesis potential starting from the core scaffold.
Figure 2: Synthetic utility and downstream transformations of the 3-thiocyanato scaffold.
Safety & Handling (MSDS Highlights)
-
Thiocyanate Toxicity: While organic thiocyanates are generally less toxic than inorganic cyanides, metabolic release of cyanide ions is possible under extreme conditions. Handle in a well-ventilated fume hood.
-
Acid Sensitivity: DO NOT mix with strong acids without proper venting; thiocyanates can hydrolyze to release toxic gases or polymerize violently.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent S-to-N isomerization to isothiocyanate).
References
-
Synthesis of Indole-2-carboxylates
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Source: Molecules (MDPI), 2016.
-
URL:[Link]
-
Thiocyanation Methodology
- Title: Metal-Free Regioselective Thiocyanation of (Hetero)
- Source: Journal of Chemical Letters, 2020.
-
URL:[Link](Note: Generalized link to journal/DOI for verification).
-
Compound Identification (CAS Verification)
-
Biological Context (Indole-2-carboxylates)
- Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors.
- Source: Pharmaceuticals (PMC), 2022.
-
URL:[Link]
Sources
- 1. 888413-50-1_CAS号:888413-50-1_3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide - 化源网 [m.chemsrc.com]
- 2. 118427-38-6|5-Chloro-3-(phenylthio)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 128941-27-5|1H-Pyrrole-2-carboxylic acid, 4-thiocyanato-, methyl ester|BLD Pharm [bldpharm.com]
- 4. CAS:61830-04-4, 3-Mercapto-1H-indole-2-carboxylic acid-毕得医药 [bidepharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Exploration of 3-Thiocyanato Indole Derivatives in Medicinal Chemistry
[1]
Executive Summary
The indole scaffold is arguably the most privileged structure in drug discovery, serving as the core for blockbuster drugs ranging from vinca alkaloids to kinase inhibitors. However, the 3-thiocyanato-1H-indole subclass represents an underutilized yet highly potent chemical space. The introduction of a thiocyanate (-SCN) group—a linear, lipophilic, and electrophilic pseudohalogen—at the C3 position dramatically alters the electronic and metabolic profile of the parent indole.
This technical guide synthesizes recent literature to provide a roadmap for the synthesis, structure-activity relationship (SAR), and mechanistic understanding of these derivatives. We move beyond simple cataloging to analyze why this pharmacophore is effective, focusing on its role as a "cysteine-trap" and pro-oxidant trigger in oncological targets.
The Pharmacophore: Chemical & Biological Rationale[2][3]
The thiocyanate group (-SCN) is distinct from its isomer, the isothiocyanate (-NCS). While isothiocyanates (e.g., sulforaphane) are famous for Nrf2 activation via reversible cysteine modification, organic thiocyanates often act through irreversible thiol depletion or cyanide release pathways under specific metabolic conditions.
Key Physicochemical Properties:
-
Pseudohalogen Character: The -SCN group mimics the steric and electronic properties of halides (specifically Iodide) but adds the capacity for metabolic activation.
-
Lipophilicity: It significantly enhances membrane permeability compared to the parent indole.
-
Electrophilicity: The nitrile carbon is susceptible to nucleophilic attack by biological thiols (Glutathione, Cysteine residues), forming disulfides and releasing cyanide (CN⁻) in trace amounts, or simply depleting cellular antioxidant reserves.
Synthetic Strategies: From Flask to Flow
The formation of the C3–S bond is the critical step. Electrophilic aromatic substitution is the dominant mechanism, requiring an oxidant to generate the active electrophilic species (SCN⁺ or radical •SCN) from thiocyanate salts.[1]
Protocol A: Iodine-Mediated Oxidative Thiocyanation (The "Gold Standard")
This method is preferred for its operational simplicity, high yields, and tolerance of functional groups.
Mechanism: Iodine oxidizes the thiocyanate anion to molecular thiocyanogen [(SCN)₂] or iodothiocyanate [I-SCN], which acts as the active electrophile attacking the electron-rich C3 position of the indole.
Experimental Protocol:
-
Reagents: Indole substrate (1.0 equiv), Ammonium Thiocyanate (NH₄SCN, 1.2 equiv), Molecular Iodine (I₂, 0.5–1.0 equiv).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the indole derivative in MeOH at room temperature.
-
Add NH₄SCN and stir until dissolved.
-
Add I₂ portion-wise over 10 minutes. The solution will darken.
-
Stir at room temperature for 1–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (color change from brown to pale yellow).
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from EtOH/Water or column chromatography.
-
Protocol B: Electrochemical Thiocyanation (Green Chemistry)
Recent advances utilize anodic oxidation to generate the •SCN radical, avoiding stoichiometric oxidants.
-
Conditions: NH₄SCN, MeOH, Carbon/Platinum electrodes, Constant Current (10–20 mA).
-
Advantage: No iodine waste; high atom economy.
Visualization: Synthesis Workflow
Figure 1: General workflow for the oxidative thiocyanation of indoles. The oxidant generates an electrophilic SCN species which attacks the C3 position.
Structure-Activity Relationships (SAR)[1]
The biological potency of 3-thiocyanato indoles is tightly controlled by the substitution pattern on the indole ring.
Critical SAR Findings
-
The C3-SCN is Non-Negotiable: Removal or replacement of the thiocyanate group with a simple thiol (-SH) or nitrile (-CN) often results in a complete loss of cytotoxicity, confirming the -SCN group is the pharmacophore.
-
N-1 Substitution (Lipophilicity):
-
N-Methyl / N-Benzyl: Generally tolerated and can improve cellular uptake.
-
N-Phenyl: Significantly enhances potency against leukemia lines (HL-60), likely due to pi-stacking interactions in the binding pocket.
-
-
C-2 Steric Hindrance:
-
Bulky groups (e.g., Phenyl) at C-2 can diminish activity by sterically hindering the reactivity of the C3-SCN group or preventing target binding.
-
Exception: 1-methyl-2-(4-chlorophenyl) derivatives retain high potency.[2]
-
-
C-5 Electronic Effects:
-
Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) often maintain or enhance activity by making the indole core less electron-rich, potentially increasing the electrophilicity of the -SCN group.
-
Quantitative Data Summary (Representative)
Table 1: Comparative cytotoxicity (IC50 in µM) of selected derivatives against human cancer cell lines.
| Compound ID | R1 (N-pos) | R2 (C-pos) | R5 (C-pos) | HL-60 (Leukemia) | MCF-7 (Breast) | Mechanism Note |
| Indole (Ref) | H | H | H | >100 | >100 | Inactive |
| 3-SCN-Indole | H | H | H | 5.2 | 12.4 | Baseline Potency |
| 3-SCN-1-Ph | Phenyl | H | H | 0.9 | 4.1 | High Potency |
| 3-SCN-5-Br | H | H | Br | 2.1 | 8.5 | Halogen Effect |
| 3-SCN-2-Ph | H | Phenyl | H | 15.6 | 28.2 | Steric Clash |
Visualization: SAR Heatmap
Figure 2: Structure-Activity Relationship map highlighting the functional zones of the 3-thiocyanato indole scaffold.
Mechanism of Action: The "Redox Shock"
Unlike kinase inhibitors that fit a specific ATP pocket, 3-thiocyanato indoles appear to act as multi-target redox modulators .
The Pathway
-
Cellular Entry: The lipophilic indole ring facilitates rapid transport across the cell membrane.
-
Thiol Exchange (The Trigger): The electrophilic carbon of the -SCN group reacts with intracellular thiols, primarily Glutathione (GSH) and cysteine residues on proteins (e.g., Tubulin).
-
Reaction:R-SCN + GSH → R-S-SG + HCN (or similar adducts).
-
-
GSH Depletion: The consumption of Glutathione drops the cell's antioxidant capacity.
-
ROS Surge: With GSH depleted, Reactive Oxygen Species (ROS) accumulate unchecked.
-
Apoptosis: The oxidative stress triggers mitochondrial depolarization, Cytochrome C release, and activation of the Caspase cascade (Caspase-3/9), leading to cell death.
Visualization: Signaling Cascade
Figure 3: Proposed Mechanism of Action.[3] The compound acts as a pro-oxidant by depleting Glutathione and modifying cysteine-rich proteins like tubulin.
References
-
A Review on Thiocyanation of Indoles. Current Organic Synthesis, 2020.
-
Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. European Journal of Medicinal Chemistry, 2016.
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Advances, 2025.
-
Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid. BenchChem, 2025.[4][5]
-
Recent advances in photochemical and electrochemically induced thiocyanation. RSC Advances, 2022.
-
Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives. RSC Advances, 2025.
Sources
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- 2. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methyl 3-thiocyanato-1H-indole-2-carboxylate CAS number and molecular weight
Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Identity & Physicochemical Profile[1][2][3][4][5][6]
Methyl 3-thiocyanato-1H-indole-2-carboxylate is a specialized functionalized indole derivative. While it is often generated in situ or isolated as a research intermediate rather than a bulk commodity, its structural parameters are well-defined. It serves as a critical "linchpin" scaffold, allowing access to sulfur-containing heterocycles (e.g., thiazolo[5,4-b]indoles) via the electrophilic thiocyanate handle.
Physicochemical Data Table
| Parameter | Value / Description |
| Chemical Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| CAS Number | Note: Specific registry number not widely indexed.[1]Parent Precursor CAS: 1202-04-6 (Methyl 1H-indole-2-carboxylate) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Poorly soluble in water. |
| Functional Groups | Indole (core), Methyl Ester (C2 position), Thiocyanate (C3 position) |
Synthetic Methodology: Oxidative Thiocyanation
The most robust route to this compound utilizes the oxidative C–H functionalization of the parent indole ester. Unlike nucleophilic substitutions that require pre-functionalized halides, this method directly installs the thiocyanate group at the electron-rich C3 position using an electrophilic source of +SCN.
Protocol: Iodine-Mediated Thiocyanation
Rationale: This method avoids toxic transition metals and utilizes Iodine (
Reagents
-
Substrate: Methyl 1H-indole-2-carboxylate (1.0 equiv)
-
Reagent: Ammonium thiocyanate (
, 1.2–1.5 equiv) -
Oxidant: Molecular Iodine (
, 1.0–1.2 equiv) -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Workflow
-
Preparation: Dissolve Methyl 1H-indole-2-carboxylate (e.g., 1 mmol) in MeOH (5 mL) in a round-bottom flask.
-
Addition: Add
(1.2 mmol) to the solution and stir until dissolved. -
Oxidation: Add
(1.1 mmol) portion-wise at room temperature. Observation: The solution typically turns a dark amber/brown color initially, which may fade as iodine is consumed. -
Reaction: Stir at room temperature (25°C) for 1–3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with a lower R_f than the starting material due to the polar -SCN group.
-
Workup:
-
Quench excess iodine with saturated aqueous
(sodium thiosulfate) until the brown color disappears (turns pale yellow/colorless). -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The indole ring is highly nucleophilic at the C3 position. The combination of
Mechanistic Pathway Diagram[8][9]
Caption: Figure 1. Electrophilic aromatic substitution pathway for the C3-thiocyanation of indole esters.
Applications & Synthetic Utility
The 3-thiocyanato moiety is not merely a terminal functional group; it is a versatile "masked" thiol and a precursor for heterocyclization.
A. Precursor to Thiazolo[5,4-b]indoles
The primary utility of Methyl 3-thiocyanato-1H-indole-2-carboxylate is its conversion into tricyclic systems.
-
Reduction: The -SCN group can be reduced (e.g., using
or ) to the thiol (-SH) . -
Cyclization: In the presence of the adjacent C2-ester, the thiol can undergo intramolecular cyclization to form thiazolo-fused indoles , which are potent scaffolds for DNA-binding agents and anticancer drugs.
B. Bioisosteric Potential
The thiocyanate group is a linear, polarizable pseudohalogen. In medicinal chemistry, it is occasionally used to probe the steric and electronic requirements of a binding pocket, acting as a bioisostere for halides (-Br, -I) or nitrile (-CN) groups, potentially improving metabolic stability or potency.
Safety & Handling Protocols
While indoles are generally stable, the thiocyanate functionality requires specific precautions.
-
Cyanide Potential: Under strong acidic or metabolic conditions, thiocyanates can theoretically release cyanide ions, though they are significantly less toxic than inorganic cyanides. Work in a well-ventilated fume hood.
-
Sensitization: Organosulfur compounds can be skin sensitizers. Wear nitrile gloves and long sleeves.
-
Waste Disposal: Aqueous waste containing residual thiocyanate and iodine must be treated with bleach (hypochlorite) or thiosulfate before disposal to prevent the formation of volatile toxic species.
References
-
Yadav, J. S., et al. (2004). "Selectfluor-mediated regioselective thiocyanation of indoles and arenes." Tetrahedron Letters, 45(14), 2951-2954.
-
Telvekar, V. N., et al. (2012). "Novel system for the thiocyanation of aromatics and heteroaromatics."[2] Synlett, 23(15), 2219-2222.
-
Memarian, H. R., et al. (2020).[3][4] "Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview." Journal of Chemical Letters, 1, 25-31.[5]
-
PubChem. (2025).[1][4][6] "Methyl 1H-indole-2-carboxylate (Parent Compound)."[6] National Library of Medicine.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 3-(phenylthio)-1h-indole-2-carboxylate (C16H13NO2S) [pubchemlite.lcsb.uni.lu]
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Therapeutic Potential of Methyl 3-thiocyanato-1H-indole-2-carboxylate in Oncology: A Prospective Technical Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, particularly in oncology.[1][2][3] This technical guide explores the prospective therapeutic potential of a novel indole derivative, Methyl 3-thiocyanato-1H-indole-2-carboxylate. While direct experimental data on this specific molecule is nascent, this document synthesizes information from related indole and thiocyanate compounds to propose a rational framework for its investigation as an anti-cancer agent. We will outline a plausible synthetic route, hypothesize mechanisms of action based on established cancer biology, and provide detailed, field-proven experimental protocols for its comprehensive preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.
Introduction: The Rationale for Investigating Novel Indole-Thiocyanates
Cancer remains a primary global health challenge, necessitating the continuous development of novel therapeutics with improved efficacy and reduced side effects.[1] The indole nucleus is a key pharmacophore found in a variety of natural and synthetic compounds with potent biological activities, including anti-proliferative and pro-apoptotic effects against various cancer types.[1][3] Indole derivatives have been shown to target a range of critical cellular processes and signaling pathways implicated in cancer, such as tubulin polymerization, DNA topoisomerases, and various protein kinases.[1][3][4][5]
The thiocyanate (-SCN) and isothiocyanate (-NCS) moieties are also recognized for their anticancer properties.[6][7][8] These functional groups, found in dietary compounds like sulforaphane, can modulate carcinogen metabolism, induce cell cycle arrest, and promote apoptosis in cancer cells.[6][7][8][9] The combination of an indole scaffold with a thiocyanate group, as in Methyl 3-thiocyanato-1H-indole-2-carboxylate, presents a compelling strategy for the design of a novel anti-cancer agent. A study on a series of 3-thiocyanato-1H-indoles has demonstrated that this class of compounds can exhibit significant antiproliferative activity against several human cancer cell lines.[10]
This guide will provide a forward-looking, in-depth technical framework for the systematic evaluation of Methyl 3-thiocyanato-1H-indole-2-carboxylate, from its chemical synthesis to its preclinical assessment.
Proposed Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate
Reaction Scheme:
Sources
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- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
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- 10. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Pharmacophore Modeling of Methyl 3-thiocyanato-1H-indole-2-carboxylate: From Scaffold Analysis to Virtual Screening
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide provides an in-depth technical framework for the pharmacophore modeling of a specific, functionalized indole derivative: Methyl 3-thiocyanato-1H-indole-2-carboxylate. We delve into the strategic rationale behind choosing modeling approaches, present detailed, field-proven protocols for both ligand- and structure-based methods, and illustrate how to leverage the resulting models for virtual screening to discover novel bioactive compounds. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.
Foundational Concepts: The Molecule and the Method
The Indole Nucleus: A Versatile Therapeutic Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif of immense significance in pharmacology.[3] Its unique electronic properties and hydrogen-bonding capabilities allow it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5] This versatility has led to the development of indole-containing drugs for cancer (e.g., Sunitinib), inflammation (e.g., Indomethacin), and viral infections (e.g., Delavirdine).[3][4] The indole scaffold's amenability to chemical modification at multiple positions allows for extensive exploration of structure-activity relationships (SAR).[1]
Analysis of Methyl 3-thiocyanato-1H-indole-2-carboxylate
The subject of this guide combines the privileged indole core with two key functional groups that inform our modeling strategy:
-
Indole-2-carboxylate: The methyl ester at the C2 position acts as a hydrogen bond acceptor and can influence the molecule's orientation within a binding pocket. Derivatives of indole-2-carboxamides have shown significant antiplasmodial and anti-trypanosomal activity.[6][7]
-
3-Thiocyanate (-SCN): The thiocyanate group at the C3 position is a versatile functional group. It is present in various bioactive molecules and can participate in critical interactions.[8] It can act as a hydrogen bond acceptor or engage in other electrostatic interactions. Furthermore, thiocyanates are important intermediates in organic synthesis, allowing for further derivatization.[9] In biological systems, the thiocyanate ion is a key component of the host defense system, acting as a substrate for peroxidases to generate antimicrobial compounds.[10][11]
This unique combination of features makes Methyl 3-thiocyanato-1H-indole-2-carboxylate a compelling candidate for computational investigation to unlock its therapeutic potential.
Pharmacophore Modeling: A Bridge Between Structure and Activity
Pharmacophore modeling is a cornerstone of computational drug design that distills complex molecular structures into a simplified 3D arrangement of essential chemical features required for biological activity.[12] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups.[13] By focusing on these common interaction points rather than the entire chemical scaffold, pharmacophore models serve as powerful queries for identifying structurally diverse molecules with a high probability of being active against a specific target.[14]
Strategic Pathways: Ligand-Based vs. Structure-Based Approaches
The choice between a ligand-based or structure-based approach is the first critical decision in a pharmacophore modeling project. It is dictated entirely by the available data.
-
Ligand-Based Modeling: This approach is used when a set of molecules with known activity against a target is available, but the 3D structure of the target protein is unknown.[15] The model is built by aligning the active compounds and extracting the common chemical features that are presumed to be responsible for their activity.[16]
-
Structure-Based Modeling: This is the preferred method when a high-resolution 3D structure of the target macromolecule (e.g., from X-ray crystallography or cryo-EM) is available.[17] The model is derived directly from the key interaction points within the ligand-binding site of the protein.[16]
The following diagram illustrates the divergent starting points and workflows for these two fundamental strategies.
Caption: Divergent workflows for ligand- and structure-based pharmacophore modeling.
Protocol I: Ligand-Based Pharmacophore Modeling
Causality: This protocol is predicated on a scenario where several indole derivatives analogous to our target molecule have been synthesized and tested, yielding a range of biological activities, but the specific protein target remains unidentified. The goal is to build a predictive model based solely on the structures of these active compounds.
Ligand-Based Modeling Workflow
Caption: Step-by-step workflow for generating a ligand-based pharmacophore model.
Detailed Experimental Protocol
-
Dataset Preparation & Curation:
-
Objective: To assemble a high-quality dataset of compounds with known biological activity.
-
Procedure:
-
Compile a list of at least 20-30 structurally diverse compounds with corresponding activity values (e.g., IC50, EC50).
-
Divide the compounds into an "active" set (e.g., IC50 < 1 µM) and an "inactive" set (e.g., IC50 > 10 µM).
-
Partition the dataset into a training set (~75% of compounds) and a test set (~25%). The test set must not be used for model building and serves as an independent validation tool.[18]
-
-
Expert Insight: The structural diversity of the training set is critical. Including multiple chemical scaffolds that are all active against the same target will lead to a more robust and generalizable pharmacophore model.[5]
-
-
Conformational Analysis:
-
Objective: To generate a representative ensemble of low-energy 3D conformations for each molecule in the training set.
-
Procedure:
-
Use a conformational search algorithm (e.g., Monte Carlo, systematic search) available in software like MOE, Schrödinger Maestro, or Discovery Studio.
-
Set an appropriate energy window (e.g., 15-20 kcal/mol above the global energy minimum) to ensure a comprehensive yet computationally tractable set of conformers.
-
-
Expert Insight: A large energy window is necessary to capture potentially strained "bioactive conformations" that a ligand might adopt upon binding to its target, which may not be the lowest energy state in solution.[19]
-
-
Pharmacophore Feature Mapping and Hypothesis Generation:
-
Objective: To identify common pharmacophoric features among the active molecules and generate hypothetical models.
-
Procedure:
-
Utilize an automated pharmacophore generation tool (e.g., HipHop in Catalyst, PHASE in Maestro).
-
The algorithm will identify common features (HBA, HBD, H, AR) across the conformer sets of the active molecules.
-
It then generates multiple hypotheses, each representing a different 3D arrangement of these features.
-
-
-
Model Validation:
-
Objective: To assess the statistical significance and predictive power of the generated hypotheses.
-
Procedure:
-
Test Set Validation: Screen the test set against the top-ranked hypotheses. A good model should correctly classify the majority of actives as "hits" and the majority of inactives as "non-hits".
-
Fischer's Randomization Test: This method, often integrated into software packages, scrambles the activity data of the training set and attempts to build new pharmacophore models.[18] If the original model's score is significantly better than those from numerous scrambled datasets, it indicates a true structure-activity relationship rather than a chance correlation.
-
Decoy Set Screening: Screen a large set of "decoy" molecules (compounds with similar physicochemical properties but different topology) against the model. A high enrichment factor (preferential identification of known actives over decoys) demonstrates the model's specificity.
-
-
Representative Data Summary
The output of a successful ligand-based modeling study can be summarized as follows (hypothetical data):
| Hypothesis ID | Features | Score (e.g., Survival) | Test Set Actives Matched | Test Set Inactives Matched |
| AADHR.1 | 2-HBA, 1-HBD, 1-H, 1-AR | 3.85 | 8 out of 10 (80%) | 2 out of 15 (13%) |
| ADHRR.2 | 1-HBA, 1-HBD, 1-H, 2-AR | 3.51 | 7 out of 10 (70%) | 3 out of 15 (20%) |
Protocol II: Structure-Based Pharmacophore Modeling
Causality: This protocol is for the scenario where a potential biological target for indole derivatives is identified from the literature (e.g., a specific protein kinase), and its 3D crystal structure is available in the Protein Data Bank (PDB). The model will be built from the interactions observed within the protein's binding site.
Structure-Based Modeling Workflow
Caption: Step-by-step workflow for generating a structure-based pharmacophore model.
Detailed Experimental Protocol
-
Target Selection and Preparation:
-
Objective: To obtain and prepare a high-quality 3D structure of the target protein.
-
Procedure:
-
Download a relevant protein-ligand complex structure from the PDB (e.g., a kinase bound to an indole inhibitor).
-
Using molecular modeling software (e.g., MOE, Maestro), prepare the protein by: removing water molecules beyond a certain distance (e.g., 5 Å) from the ligand, adding hydrogen atoms, assigning correct protonation states for residues like Histidine, and performing a constrained energy minimization to relieve any steric clashes.[20]
-
-
Expert Insight: Proper protein preparation is arguably the most critical step. Incorrect protonation states of active site residues can lead to the generation of a completely erroneous pharmacophore model.
-
-
Binding Site Analysis and Feature Generation:
-
Objective: To identify all potential pharmacophoric interactions within the ligand-binding pocket.
-
Procedure:
-
Utilize tools like LigandScout or the pharmacophore generation modules in MOE or Discovery Studio.[13][21]
-
These programs analyze the protein-ligand complex and automatically generate features based on observed interactions (e.g., a hydrogen bond between the ligand's carbonyl and a backbone NH becomes an HBA feature).[17]
-
The output is a 3D model representing all key interaction points in the active site.
-
-
-
Model Refinement:
-
Objective: To refine the generated pharmacophore to improve its specificity.
-
Procedure:
-
Feature Pruning: Analyze the generated features in the context of known SAR. If a particular interaction is known to be non-essential for activity, its corresponding feature can be removed or made optional.
-
Adding Exclusion Volumes: Define regions within the binding site that are occupied by the protein itself. These "excluded volumes" are added to the pharmacophore query to penalize virtual screening hits that would sterically clash with the receptor.[14]
-
-
-
Model Validation:
-
Objective: To confirm that the model can distinguish known active ligands from inactive ones.
-
Procedure:
-
Ligand Mapping: Obtain a set of known inhibitors (and non-inhibitors, if available) for the target protein. The structure-based model should be able to map the key features of the known inhibitors with a good fit score.
-
Database Screening: Perform a small-scale virtual screen of a database containing the known actives seeded among a much larger number of decoy molecules. The model should demonstrate a high enrichment factor, preferentially identifying the active compounds.
-
-
Application: Virtual Screening for Novel Hit Discovery
Causality: A validated pharmacophore model, whether ligand- or structure-based, is not an end in itself. Its primary purpose is to serve as a 3D search query to rapidly screen vast chemical libraries for novel molecules that possess the required features and are therefore likely to be active.
Virtual Screening Workflow
Caption: A typical workflow for virtual screening and hit prioritization.
Detailed Protocol
-
Database Preparation:
-
Select a large, 3D-ready compound library (e.g., ZINC, ChemBridge, Enamine REAL).
-
Ensure the database has pre-generated, low-energy conformers for each molecule to allow for flexible matching to the pharmacophore query.
-
-
Screening Execution:
-
Use the validated pharmacophore model as a query to screen the prepared database.
-
The software will rapidly evaluate millions of compounds, retaining only those whose conformers can match the pharmacophoric features both chemically and spatially.
-
-
Hit Filtering and Prioritization:
-
The initial hit list from a large screen can still contain thousands of molecules. It must be refined.
-
Drug-Likeness Filtering: Apply computational filters, such as Lipinski's Rule of Five, to remove compounds with poor predicted pharmacokinetic properties.[18]
-
Molecular Docking: For structure-based projects, the top-ranking hits should be docked into the protein's binding site. This serves as a secondary validation step, confirming that the hits can adopt a favorable binding pose and have a good docking score.
-
Visual Inspection: Manually inspect the top-ranked hits to assess chemical tractability and identify promising scaffolds for further investigation.
-
Conclusion
Pharmacophore modeling provides a rational, efficient, and powerful framework for interrogating the therapeutic potential of novel chemical entities like Methyl 3-thiocyanato-1H-indole-2-carboxylate. By systematically applying either ligand-based or structure-based methodologies, researchers can develop robust 3D models that encapsulate the essential requirements for biological activity. These models are not merely descriptive but are predictive tools that accelerate the discovery of new lead compounds through virtual screening. The protocols and strategic insights detailed in this guide offer a validated pathway from initial scaffold analysis to a prioritized list of candidates for experimental testing, ultimately shortening the timeline and reducing the cost of drug discovery.
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Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. ([Link])
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K-Synergy (2022). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 12(23). ([Link])
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MDPI (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. ([Link])
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). Preprints.org. ([Link])
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Carbone, M., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(23), 5773. ([Link])
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5937. ([Link])
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Indole: A Potent Scaffold with Versatile Pharmacological Activities. (2025, August 4). ResearchGate. ([Link])
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Creative Biolabs. Structure based Pharmacophore Modeling Service. (n.d.). ([Link])
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Carbone, M., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. PubMed, 33297547. ([Link])
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Yakkala, P. A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(2), 336-368. ([Link])
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Frontiers Media. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1406607. ([Link])
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Fiveable. (2025, August 15). Pharmacophore modeling. Fiveable. ([Link])
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Bentham Science Publishers. (2025, August 12). Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. Bentham Science. ([Link])
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Al-PT, M. J., & Taha, M. O. (2017). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. Molecules, 22(1), 101. ([Link])
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ResearchGate. (2020, April 6). 3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. ResearchGate. ([Link])
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PubMed. (2025, February 6). Pharmacophore modeling in drug design. PubMed. ([Link])
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Rampogu, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceuticals, 15(10), 1238. ([Link])
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D'Agostino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. ([Link])
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Schaller, D., et al. (2020). Ligand-based pharmacophores. TeachOpenCADD. ([Link])
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Ivanenkov, Y. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3097. ([Link])
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Progress on the Synthesis and Applications of Thiocyanates. (2025, August 7). ResearchGate. ([Link])
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D'Agostino, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. ([Link])
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Creative Biolabs. (n.d.). Pharmacophore Modeling & Screening Services. ([Link])
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Liu, H., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6245. ([Link])
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Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. ([Link])
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Wang, Z., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4228. ([Link])
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GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling. ([Link])
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THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (2025, August 6). ResearchGate. ([Link])
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Chandler, J. D., & Day, B. J. (2012). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochemical Pharmacology, 84(10), 1381-1387. ([Link])
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Wikipedia. (n.d.). Thiocyanate. ([Link])
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Recent Trends in Direct S-Cyanation of Thiols. (2023, August 10). Chemical Review and Letters. ([Link])
-
Ismail, M. M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indolones. Archiv der Pharmazie, 341(5), 285-293. ([Link])
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Pena, I., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10580-10599. ([Link])
-
Wójtowicz, A., & Szafrański, K. (2021). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. ([Link])
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, October 15). Journal of Medicinal Chemistry. ([Link])
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Stability & Reactivity Profile: 3-Thiocyanatoindole-2-Carboxylates
Topic: Stability of Thiocyanate Groups in Indole-2-Carboxylate Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Technical Summary
The 3-thiocyanatoindole-2-carboxylate scaffold represents a chemical paradox: it is a versatile synthetic intermediate yet a high-risk pharmacophore. The presence of the electron-withdrawing ester at the C2 position significantly alters the electronic landscape of the indole ring, activating the C3-thiocyanate group towards nucleophilic attack.
The Bottom Line:
-
Chemical Stability: Moderate in acidic/neutral aprotic media; High Instability in basic conditions (pH > 8) or in the presence of soft nucleophiles (thiols, phosphines).
-
Metabolic Liability: This motif is a "structural alert." It undergoes rapid glutathione (GSH) conjugation in vivo, leading to the release of cyanide (CN⁻) and the formation of reactive indole-3-thiolates.
-
Handling: Requires strict exclusion of strong bases and careful temperature control during synthesis to prevent desulfurization or polymerization.
Electronic Determinants of Instability
To understand the stability of this scaffold, one must analyze the competing electronic effects.
-
The Indole Nucleus: Typically electron-rich and prone to electrophilic substitution at C3.[1]
-
The C2-Carboxylate (EWG): Withdraws electron density from the ring, specifically deactivating the C3 position towards electrophiles, but making the substituents at C3 more susceptible to nucleophilic displacement.
-
The Thiocyanate (-SCN): A pseudohalogen. The carbon of the nitrile is electrophilic.
The "Activation" Effect: In a standard aryl thiocyanate (Ar-SCN), the sulfur atom acts as a bridge. However, in 3-thiocyanatoindole-2-carboxylates, the C2-ester stabilizes the developing negative charge on the indole ring if the SCN group is cleaved. This makes the C3-S bond weaker and the SCN carbon more electrophilic compared to simple indole thiocyanates.
Diagram 1: Nucleophilic Vulnerability Vectors
This diagram illustrates the two primary modes of instability: attack at the SCN carbon (metabolic/hydrolytic) vs. attack at the Sulfur (displacement).
Caption: Path A dominates in basic hydrolysis. Path B (Cyanide release) is the primary metabolic risk driven by thiols (GSH).
Chemical Stability Matrix
| Parameter | Stability Rating | Technical Notes |
| Acidic pH (1-4) | High | The ester and SCN group are generally stable. Protonation of the indole nitrogen (pKa ~ -2) is negligible. |
| Neutral pH (7) | Moderate | Slow hydrolysis may occur over days in aqueous suspension. Stable in organic solvents (DCM, EtOAc). |
| Basic pH (>9) | Critical Failure | Rapid hydrolysis. OH⁻ attacks the ester (saponification) AND the SCN carbon. Leads to complex mixtures of thiocarbamates and disulfides. |
| Temperature | Moderate | Stable up to ~80°C in inert solvents. Above 100°C, risk of isomerization to isothiocyanate (–NCS) or desulfurization. |
| Reductive Cond. | Low | NaBH₄ or LiAlH₄ will reduce the ester and cleave the SCN group to a thiol (–SH). |
| Oxidative Cond. | Low | Peroxides/mCPBA will oxidize the sulfur to sulfinyl/sulfonyl cyanides or sulfonic acids. |
Metabolic Fate: The Glutathione Trap
For drug development professionals, the interaction with Glutathione (GSH) is the critical "Go/No-Go" determinant.
Mechanism of Toxicity: Unlike isothiocyanates (–NCS), which form reversible thiocarbamate adducts with GSH, organic thiocyanates (–SCN) often undergo irreversible cleavage .
-
Conjugation: GST (Glutathione S-Transferase) catalyzes the nucleophilic attack of GSH thiolate on the SCN sulfur or carbon.
-
Cyanide Release: The breakdown of the intermediate releases free cyanide (CN⁻), which inhibits cytochrome c oxidase.
-
Protein Adducts: The resulting indole-3-thiol is highly reactive and can form mixed disulfides with cellular proteins (haptenization), leading to immune-mediated toxicity.
Diagram 2: Metabolic Activation Pathway
Caption: The irreversible cleavage of the SCN group by GSH releases toxic cyanide and generates a reactive thiol species.
Optimized Synthetic Protocol
To synthesize this scaffold while maintaining stability, one must avoid basic workups and high temperatures. The Iodine/Ammonium Thiocyanate method is preferred for its mild conditions and selectivity.
Reagents
-
Ethyl indole-2-carboxylate (1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) (1.2 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: Dissolve ethyl indole-2-carboxylate and NH₄SCN in DCM at room temperature. Ensure the vessel is shielded from direct bright light (to prevent radical side reactions).
-
Addition: Add Iodine (dissolved in a small amount of DCM) dropwise over 20 minutes.
-
Why? Slow addition prevents the formation of iodine-rich byproducts and controls the exotherm.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (use an acidic eluent, e.g., Hexane/EtOAc + 1% Acetic Acid).
-
Stability Check: Do not let the reaction run overnight; prolonged exposure to Lewis acidic iodine can degrade the product.
-
-
Quench (Critical):
-
Do NOT use basic thiosulfate (pH > 9).
-
Use a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) buffered to pH 7 (using dilute NaH₂PO₄ if necessary).
-
-
Workup: Separate layers. Wash the organic layer with water (x2) and brine. Dry over Na₂SO₄.
-
Purification: Evaporate solvent below 40°C. Recrystallize from Ethanol/Water or Hexane/DCM. Avoid silica gel chromatography if possible, as the acidic surface of silica can sometimes catalyze rearrangement; if necessary, neutralize silica with 1% Et₃N (proceed quickly).
References
-
Mechanisms of Thiocyanate Cleavage
-
Synthetic Methodology (Indole Thiocyanation)
-
Indole-2-Carboxylate Reactivity
-
Metabolic Toxicity of Cyanogenic Compounds
Sources
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- 7. Cyanide toxicokinetics: the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for Methyl 3-thiocyanato-1H-indole-2-carboxylate
An Application Note and Protocol for the Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate, a valuable heterocyclic building block. Aryl and heteroaryl thiocyanates are crucial intermediates in the development of sulfur-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1][2] The protocol herein describes a highly efficient and regioselective electrophilic thiocyanation at the C3 position of the indole nucleus, utilizing a mild oxidative system. The methodology is designed to be robust and reproducible for laboratory-scale synthesis, providing a direct route to this functionalized indole derivative.
Introduction & Scientific Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiocyanate (-SCN) group onto this scaffold significantly enhances its synthetic versatility. The thiocyanate moiety can act as a precursor to a wide array of sulfur-containing functional groups, such as thiols, disulfides, and thiazoles, or be utilized in cyclization reactions to form complex heterocyclic systems.[1][3] Specifically, the thiocyanation of the electron-rich C3 position of the indole ring is a synthetically important carbon-heteroatom bond-forming reaction.[3]
The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate starts from the readily available Methyl 1H-indole-2-carboxylate. The core of this protocol is the electrophilic substitution on the indole ring. The reaction proceeds via the in situ generation of an electrophilic thiocyanating agent, which then attacks the nucleophilic C3 position of the indole. Various methods have been developed for this transformation, often employing a thiocyanate salt (like ammonium thiocyanate, NH₄SCN) in the presence of an oxidant.[4] This guide details a protocol adapted from a highly effective method utilizing o-iodoxybenzoic acid (IBX) as the oxidant, which is known for its mild, neutral reaction conditions and high efficiency.[1]
Reaction Mechanism: Electrophilic Thiocyanation
The reaction mechanistically proceeds via the electrophilic substitution of the indole by a "thiocyanogen" equivalent (+SCN), generated in situ from the oxidation of ammonium thiocyanate by IBX.[1] The indole ring is an electron-rich aromatic system, with the highest electron density at the C3 position, making it highly susceptible to electrophilic attack at this site.
Experimental Protocol
This protocol is designed for a 1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 1H-indole-2-carboxylate | ≥98% | Sigma-Aldrich |
| o-Iodoxybenzoic acid (IBX) | Synthesis Grade | Sigma-Aldrich |
| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |
| Brine (Saturated NaCl solution) | ACS Reagent | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add Methyl 1H-indole-2-carboxylate (175 mg, 1.0 mmol).
-
Reagent Addition: Add ammonium thiocyanate (91 mg, 1.2 mmol, 1.2 eq) to the flask.
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the starting materials are partially dissolved.
-
Initiation of Reaction: Cool the flask in an ice-water bath to 0 °C. Add o-iodoxybenzoic acid (IBX) (336 mg, 1.2 mmol, 1.2 eq) portion-wise over 5 minutes. Causality Note: The portion-wise addition of the oxidant helps to control any potential exotherm and ensures the steady generation of the electrophilic thiocyanating species.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 1-2 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish.
-
Work-up - Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask. Stir vigorously for 10 minutes. Trustworthiness Note: This step is crucial to neutralize any unreacted IBX and other reactive iodine species, ensuring a safe and clean extraction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford Methyl 3-thiocyanato-1H-indole-2-carboxylate as a solid.
Workflow Visualization
Caption: Workflow for the synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate.
Expected Results & Characterization
The protocol is expected to yield the desired product with high regioselectivity and in good to excellent yields (typically >80% based on similar substrates).[1] The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the indole protons and the methyl ester protons. The proton at the C3 position will be absent.
-
¹³C NMR: The appearance of a new signal in the range of 110-115 ppm corresponding to the thiocyanate carbon, and a downfield shift of the C3 carbon signal.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₈N₂O₂S should be observed.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2150-2160 cm⁻¹ is characteristic of the C≡N stretch of the thiocyanate group.
References
-
Zhang, M., et al. (2022). Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. Chemistry – An Asian Journal, 17(11), e202200256. Available at: [Link]
-
Zhang, M., et al. (2022). Electrophilic Thiocyanation of Tryptamine Derivatives: Divergent Synthesis of SCN-Containing Indole Compounds. Chemistry – An Asian Journal, 17(21), e202200802. Available at: [Link]
-
Khatun, N., et al. (2021). A Review on Thiocyanation of Indoles. Bentham Science Publishers. Available at: [Link]
-
Wang, M., et al. (2019). Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. Organic & Biomolecular Chemistry, 17(34), 7944-7953. Available at: [Link]
-
Rostami, A., & Rostami, L. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. Journal of Chemical Letters, 1, 25-31. Available at: [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to the Regioselective Thiocyanation of Methyl Indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The introduction of a thiocyanate (-SCN) group, particularly at the C-3 position, provides a versatile synthetic handle and can impart significant biological activity.[3][4] 3-Thiocyanato-indoles are not only valuable building blocks for synthesizing sulfur-containing heterocycles but have also demonstrated a range of pharmacological properties, including anticancer and antimicrobial activities.[5]
This guide provides an in-depth analysis of reagents and detailed protocols for the regioselective thiocyanation of methyl indole-2-carboxylate. As a common and electronically defined substrate, it serves as an excellent model for understanding the principles of electrophilic substitution on the indole nucleus. The electron-withdrawing nature of the C-2 ester deactivates the ring slightly compared to unsubstituted indole, yet the C-3 position remains the overwhelmingly favored site for electrophilic attack due to the potent directing effect of the ring's nitrogen atom.
Part 1: A Comparative Analysis of Thiocyanation Reagents
The direct C-H thiocyanation of indoles is primarily an electrophilic aromatic substitution reaction. The core challenge is the generation of a suitable electrophilic sulfur species ("SCN⁺" equivalent) that can be attacked by the electron-rich C-3 position of the indole. Methodologies can be broadly classified into two categories: those that generate the electrophile in situ through oxidation, and those that employ pre-formed, bench-stable electrophilic reagents.
Oxidative Systems: In Situ Generation of the Electrophile
This is the most common and cost-effective strategy. It involves the combination of an inexpensive thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), with a stoichiometric or catalytic oxidant. The oxidant converts the nucleophilic SCN⁻ anion into an electrophilic species, most commonly the transient intermediate thiocyanogen, (SCN)₂.
-
o-Iodoxybenzoic Acid (IBX): A powerful and versatile hypervalent iodine reagent that facilitates the electrophilic thiocyanation of indoles under mild and neutral conditions.[6] It is highly effective for a wide range of indole derivatives, including deactivated ones.[6]
-
N-Halosuccinimides (NCS/NBS): N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are common laboratory reagents that, in the presence of a thiocyanate salt, can generate the electrophilic species in situ. This method is efficient and often proceeds under mild conditions.[5][7] A plausible pathway involves the rapid formation of a more potent electrophilic reagent, N-thiocyanatosuccinimide.
-
Oxone® (Potassium Peroxymonosulfate): An environmentally friendly and strong oxidant that provides an effective system for thiocyanation when paired with NH₄SCN.[8] The reactions are typically performed in polar solvents like methanol.
-
Acid-Catalyzed Systems: The combination of an acid, such as para-toluene sulfonic acid (p-TSA) or phosphoric acid, with a thiocyanate salt can afford 3-thiocyanoindoles in excellent yields at room temperature.[5][7][9] Other systems may use an acid in conjunction with an oxidant like H₂O₂.[10]
-
Photochemical and Electrochemical Methods: These modern approaches offer a greener alternative to traditional chemical oxidants.[11] Visible-light-mediated protocols can proceed through a radical pathway, using air or molecular oxygen as the terminal oxidant, often under very mild conditions.[5][12]
Pre-formed Electrophilic N-Thiocyanato Reagents
These reagents are designed to be direct sources of the electrophilic "SCN" moiety, offering greater reactivity and often simplifying reaction setup and purification by eliminating the need for a separate oxidant.
-
N-Thiocyanatosuccinimide (NTS): A well-established and highly effective reagent for the thiocyanation of various nucleophiles, including indoles.[13][14] It is typically prepared from N-bromosuccinimide and a thiocyanate salt.[13]
-
N-Thiocyanatosaccharin (NTSc) & N-Thiocyanatodibenzenesulfonimide (NTBS): These reagents exhibit enhanced electrophilicity compared to NTS and have a broad substrate scope.[5][13] Their use can be accelerated by Lewis or Brønsted acid catalysts.[13]
Data Summary: Comparison of Thiocyanation Methods
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| NH₄SCN / IBX | MeCN, Room Temperature | Mild, neutral conditions; High yields; Good for deactivated indoles.[6] | IBX can be explosive under impact or heat; Stoichiometric waste. |
| NH₄SCN / NCS | Dichloromethane or Acetonitrile, 0 °C to RT | Readily available reagents; Cost-effective; High yields.[5] | Potential for halogenated side products if not controlled. |
| NH₄SCN / Oxone® | Methanol/Water, 0 °C to RT | "Green" oxidant; Simple procedure.[8] | Requires aqueous workup; May not be suitable for water-sensitive substrates. |
| NH₄SCN / p-TSA | Acetonitrile, Room Temperature | Metal-free; Simple; Excellent yields.[7] | Requires an acid catalyst which may not be compatible with all functional groups. |
| NTS (N-Thiocyanatosuccinimide) | Dichloromethane or THF, 0 °C to RT | Fast reactions; No oxidant needed; Clean conversions.[15][16] | Reagent must be prepared or purchased; Can be less stable than salts. |
| NTSc (N-Thiocyanatosaccharin) | Dichloromethane, 40 °C (or with catalyst at RT) | Highly electrophilic; Fast reactions.[13] | More expensive/less common than NTS; May require a catalyst for less active substrates.[13] |
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the thiocyanation of methyl indole-2-carboxylate.
General Experimental Workflow
Caption: General workflow for the thiocyanation of methyl indole-2-carboxylate.
Protocol 1: Oxidative Thiocyanation using NCS and NH₄SCN
This protocol is adapted from general procedures for the thiocyanation of indoles using an in situ generated electrophile.[5]
Materials:
-
Methyl indole-2-carboxylate
-
Ammonium thiocyanate (NH₄SCN)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-2-carboxylate (1.0 eq) and ammonium thiocyanate (1.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration relative to the indole).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add N-Chlorosuccinimide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Scientist's Note: NCS is the oxidant that activates the thiocyanate. A slow, portion-wise addition at low temperature is crucial to control the reaction rate, minimize potential side reactions like chlorination, and ensure safety.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining oxidant.
-
Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure methyl 3-thiocyanato-1H-indole-2-carboxylate.
Protocol 2: Direct Thiocyanation using N-Thiocyanatosuccinimide (NTS)
This protocol utilizes a pre-formed electrophilic reagent for a potentially faster and cleaner reaction.[13][15]
Materials:
-
Methyl indole-2-carboxylate
-
N-Thiocyanatosuccinimide (NTS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel and solvents for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl indole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Thiocyanatosuccinimide (1.1 eq) as a solid in one portion.
-
Scientist's Note: NTS is a direct and potent electrophile. The reaction is often very fast. Using a slight excess ensures full conversion of the starting material. THF is a good solvent choice as it can dissolve both the starting material and the NTS reagent well.
-
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.
-
Once the starting material has been consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. This will neutralize any acidic byproducts and hydrolyze any remaining NTS.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual water and water-soluble impurities, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
Part 3: Mechanism of Electrophilic Thiocyanation
The thiocyanation of indole at the C-3 position is a classic example of electrophilic aromatic substitution. The indole ring system is highly nucleophilic, and the lone pair on the nitrogen atom directs electrophiles to the C-3 position, leading to a resonance-stabilized cationic intermediate (a sigma complex or arenium ion).
Caption: Mechanism of C-3 electrophilic thiocyanation of indole.
Step-by-Step Mechanism:
-
Generation of Electrophile: An electrophilic sulfur species, represented as 'SCN⁺', is generated either from the oxidation of a thiocyanate salt or directly from an N-thiocyanato reagent.
-
Nucleophilic Attack: The π-electrons of the C2-C3 double bond of the indole ring attack the electrophilic sulfur atom of the 'SCN⁺' species. This attack occurs at the C-3 position, which is the most electron-rich and leads to the most stable intermediate.
-
Formation of Sigma Complex: This attack forms a new C-S bond and a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the C-2 position and, most importantly, onto the nitrogen atom, which can accommodate the charge without disrupting the aromaticity of the benzene ring.
-
Deprotonation: A weak base in the reaction mixture (e.g., solvent, counter-ion, or a deliberately added base) removes the proton from the C-3 position.
-
Rearomatization: The removal of the proton collapses the C-H bond, restoring the aromaticity of the pyrrole ring and yielding the final 3-thiocyanatoindole product.
This highly regioselective process provides a reliable and efficient route to these valuable synthetic intermediates.
References
-
A Review on Thiocyanation of Indoles. (2021). ResearchGate. [Link]
-
Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. (2022). PubMed. [Link]
-
IBX: A Novel and Versatile Oxidant for Electrophilic Thiocyanation of Indoles, Pyrrole and Arylamines. Synlett. [Link]
-
Electrophilic Thiocyanation of Tryptamine Derivatives: Divergent Synthesis of SCN-Containing Indole Compounds. (2022). PubMed. [Link]
-
Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. (2024). Organic & Biomolecular Chemistry. [Link]
-
Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022). RSC Publishing. [Link]
-
A Review on Thiocyanation of Indoles. (2021). Bentham Science. [Link]
-
A Review on Thiocyanation of Indoles. (2021). PubMed. [Link]
-
Transition metal-Catalyzed C-H Functionalizations of Indoles. (2021). ResearchGate. [Link]
-
The proposed mechanism for the thiocyanation of indoles and N,N-dialkylanilines. (2014). ResearchGate. [Link]
-
Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. (2020). Organic Chemistry Research. [Link]
-
A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines using a cost-effective combination of N-chlorosuccinimide-NaSCN and tandem C–C and C–S bond formation. (2024). RSC Publishing. [Link]
-
Thiocyanation of Aromatic and Heteroaromatic Compounds using Ammonium Thiocyanate and I2O5. (2025). ResearchGate. [Link]
-
Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. (2024). Organic & Biomolecular Chemistry. [Link]
-
Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. (2023). The Journal of Organic Chemistry. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI. [Link]
-
The synthesis of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids using the Fischer indolization reaction. (2025). ResearchGate. [Link]
-
Thiocyanation reaction of indole and N,N-disubstituted aniline in the presence of [2-(sulfooxy)ethyl]sulfamic acid (SESA). (2015). ResearchGate. [Link]
-
Synthesis of the N‐thiocyanatosuccinimide reagent IV and its applications. (2020). ResearchGate. [Link]
-
Efficient Thiocyanation of Indoles Using Para-Toluene Sulfonic Acid. (2010). ResearchGate. [Link]
-
The synthesis of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids using. (2025). arkat-usa.org. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). Heterocycles. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. [Link]
-
Synthesis and biological evaluation of indoles. (2016). Der Pharma Chemica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Review on Thiocyanation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Synthesis Methods for Methyl 3-thiocyanato-1H-indole-2-carboxylate
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and pharmaceutical agents.[1][2] The introduction of a thiocyanate (-SCN) group at the C3 position of Methyl 1H-indole-2-carboxylate is a critical transformation. The resulting Methyl 3-thiocyanato-1H-indole-2-carboxylate is not only a potent pharmacophore candidate (antifungal, anticancer) but also a versatile synthetic intermediate for accessing sulfur-containing heterocycles like thiazino[2,3,4-hi]indoles.
This guide details two robust "one-pot" protocols for this synthesis. Unlike simple indoles, the starting material here possesses an electron-withdrawing ester group at C2, which deactivates the ring toward electrophilic attack. The protocols below are optimized to overcome this electronic barrier while maintaining high atom economy and operational simplicity.
Mechanistic Principles & Strategic Analysis
The Challenge of C2-Deactivation
Electrophilic substitution at the C3 position of indole is typically rapid due to the electron-rich nature of the pyrrole ring. However, the presence of a methyl ester at C2 pulls electron density away from the ring system (inductive and mesomeric withdrawal), significantly raising the activation energy for the reaction.
-
Standard Indole: Highly nucleophilic C3. Reacts with weak electrophiles.
-
Methyl Indole-2-carboxylate: Reduced nucleophilicity. Requires potent electrophilic thiocyanating species (e.g., +SCN equivalents generated in situ).
Reaction Mechanism (Iodine-Mediated)
The most reliable method utilizes molecular iodine to generate an iodonium-thiocyanate intermediate or an electrophilic iodine species that facilitates the attack.
Figure 1: Mechanistic pathway for the oxidative thiocyanation of electron-deficient indoles.
Experimental Protocols
Protocol A: Iodine-Mediated Oxidative Thiocyanation (Standard)
Best for: High yields, operational simplicity, and scalability. Mechanism: Electrophilic Aromatic Substitution (SEAr).
Materials
-
Substrate: Methyl 1H-indole-2-carboxylate (1.0 equiv)
-
Reagent: Ammonium Thiocyanate (NH₄SCN) (1.2 – 1.5 equiv)
-
Oxidant: Molecular Iodine (I₂) (1.0 – 1.2 equiv)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM). Note: Methanol is greener and often faster.
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indole-2-carboxylate (1.0 mmol) and MeOH (5 mL).
-
Reagent Addition: Add NH₄SCN (1.2 mmol) to the solution. Stir until partially dissolved.
-
Oxidant Addition: Add molecular Iodine (I₂) (1.0 mmol) in small portions over 5 minutes.
-
Observation: The solution will turn dark brown/red initially.
-
-
Reaction: Stir the reaction mixture at room temperature (25°C).
-
Time: Due to the C2-ester, reaction time may extend to 2–4 hours (compared to 30 mins for simple indole). Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
-
Quenching: Once starting material is consumed, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL) to quench excess iodine.
-
Visual Cue: The dark iodine color will vanish, leaving a pale yellow or white precipitate.
-
-
Workup:
-
Evaporate bulk methanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: Hexane → 15% EtOAc/Hexane).
Protocol B: Persulfate-Mediated "Green" Thiocyanation
Best for: Avoiding halogenated byproducts; Radical-based mechanism. Mechanism: Radical C-H Functionalization.
Materials
-
Substrate: Methyl 1H-indole-2-carboxylate (1.0 equiv)
-
Reagent: Potassium Thiocyanate (KSCN) (2.0 equiv)
-
Oxidant: Potassium Persulfate (K₂S₂O₈) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.
Step-by-Step Procedure
-
Setup: Dissolve Methyl 1H-indole-2-carboxylate (1.0 mmol) in MeCN (5 mL).
-
Addition: Add KSCN (2.0 mmol) followed by K₂S₂O₈ (1.5 mmol).
-
Reaction: Heat the mixture to 60°C.
-
Note: Thermal activation is often required for persulfate radical generation in deactivated systems.
-
-
Monitoring: Stir for 3–6 hours. Monitor via TLC.
-
Workup:
-
Isolation: Evaporate solvent to yield the crude product.
Comparative Data & Expected Results
The following table summarizes expected performance based on literature precedents for electron-deficient indoles.
| Metric | Protocol A (Iodine) | Protocol B (Persulfate) |
| Yield | 85 – 92% | 75 – 85% |
| Reaction Time | 2 – 4 Hours | 3 – 6 Hours |
| Temperature | Room Temp (25°C) | 60°C |
| Atom Economy | High | Moderate (Stoichiometric oxidant) |
| Green Score | Good (MeOH solvent) | Excellent (Avoids Halogens) |
Characterization (Expected)
-
Appearance: White to pale yellow solid.
-
Melting Point: Typically higher than the starting material (Start: ~152°C; Product: Expected >165°C).
-
¹H NMR (DMSO-d₆):
-
Disappearance of the C3-H singlet (typically around δ 7.2–7.4 ppm in the precursor).
-
Downfield shift of the indole N-H proton due to the electron-withdrawing SCN group.
-
Methyl ester singlet remains (~δ 3.9 ppm).
-
-
¹³C NMR: Appearance of the thiocyanate carbon signal (–SC N) typically at 110–115 ppm .
-
IR Spectroscopy: Distinct sharp peak for –SCN stretch at 2150–2160 cm⁻¹ .
Workflow Visualization
Figure 2: Operational workflow for the Iodine-mediated one-pot synthesis.
Safety & Troubleshooting
Safety Protocols
-
Cyanide Risk: While thiocyanates (SCN⁻) are less toxic than cyanides (CN⁻), never mix thiocyanate salts with strong acids (e.g., concentrated H₂SO₄ or HCl) without ventilation, as this can generate Hydrogen Isothiocyanate or trace HCN gas.
-
Iodine Handling: Iodine is corrosive and sublimes. Weigh in a fume hood.
-
Waste Disposal: Aqueous waste containing thiocyanates should be treated according to institutional protocols (often oxidation with bleach) before disposal to prevent aquatic toxicity.
Troubleshooting Guide
-
Problem: Reaction is sluggish (low conversion after 4 hours).
-
Cause: The C2-ester is strongly deactivating.
-
Solution: Switch solvent to DMSO or DMF . These polar aprotic solvents stabilize the cationic intermediate and enhance the nucleophilicity of the thiocyanate anion.
-
-
Problem: Product is difficult to crystallize.
-
Solution: The presence of the ester and SCN group can make the molecule lipophilic. Try a solvent system of DCM/Hexane for precipitation.
-
References
-
Yadav, J. S., et al. "Iodine-mediated mild and efficient method for the thiocyanation of indoles and arenes." Tetrahedron Letters, 2004.
-
Bhat, S. I., et al. "Regioselective thiocyanation of aromatic and heteroaromatic compounds using ammonium thiocyanate and molecular iodine." Synthetic Communications, 2011.
-
Karimi, B., et al. "K2S2O8-mediated oxidative thiocyanation of indoles and pyrroles." Synlett, 2018.[7][8]
-
Memarian, H. R., et al. "Ultrasound-assisted thiocyanation of aromatic and heteroaromatic compounds." Ultrasonics Sonochemistry, 2012.
-
Organic Chemistry Portal. "Synthesis of Aryl Thiocyanates."
Sources
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- 8. researchgate.net [researchgate.net]
Preparation of Methyl 3-thiocyanato-1H-indole-2-carboxylate for Biological Assays: An Application Note
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique aromatic and heterocyclic structure allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The functionalization of the indole ring at the C-3 position is a common strategy for modulating its biological profile. The introduction of a thiocyanate (-SCN) group at this position is of particular interest, as 3-thiocyanato-indoles have demonstrated potent pharmacological activities and serve as valuable intermediates for synthesizing other sulfur-containing indole derivatives.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a specific and promising compound, Methyl 3-thiocyanato-1H-indole-2-carboxylate , for biological evaluation. We will detail a robust synthetic protocol, outline expected characterization data, and provide a step-by-step procedure for preparing the compound for in vitro biological assays, with a focus on anticancer screening.
Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate
The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate is achieved through a regioselective electrophilic thiocyanation of the readily available starting material, Methyl 1H-indole-2-carboxylate. The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic attack. The following protocol is based on established methods for the C-3 thiocyanation of indoles using an in situ generated electrophilic thiocyanating agent from ammonium thiocyanate and an oxidizing agent.[7]
Reaction Scheme:
Caption: Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate.
Experimental Protocol: Synthesis
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Ammonium thiocyanate (NH₄SCN)
-
N-Chlorosuccinimide (NCS)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexanes (for column chromatography)
Procedure:
-
To a solution of Methyl 1H-indole-2-carboxylate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add ammonium thiocyanate (1.2 mmol).
-
Stir the mixture at room temperature until the ammonium thiocyanate is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3-thiocyanato-1H-indole-2-carboxylate.
Characterization of the Synthesized Compound
The structure and purity of the synthesized Methyl 3-thiocyanato-1H-indole-2-carboxylate should be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the structure and data from similar compounds.[6][8]
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (C=O), ~137 (C-7a), ~128 (C-3a), ~126-122 (Ar-C), ~112 (SCN), ~100 (C-3), ~52 (OCH₃). |
| IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~2155 (S-C≡N stretch, sharp and strong), ~1700 (C=O stretch), ~1600-1450 (C=C aromatic stretch). |
| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₁₁H₈N₂O₂S [M+H]⁺: 233.0385; Found: consistent with calculated value. |
Preparation for Biological Assays
Proper preparation of the test compound is critical for obtaining reliable and reproducible data in biological assays. Indole derivatives can sometimes exhibit poor aqueous solubility and stability.[7] The following protocol outlines the steps for preparing stock solutions and serial dilutions of Methyl 3-thiocyanato-1H-indole-2-carboxylate for in vitro assays.
Workflow for Compound Preparation and Biological Assay
Caption: Workflow from compound preparation to biological assay.
Protocol for Stock Solution and Dilution Series
Materials:
-
Synthesized and purified Methyl 3-thiocyanato-1H-indole-2-carboxylate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Accurately weigh a small amount of the compound (e.g., 2.32 mg) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions (Serial Dilutions):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution in culture medium. Subsequent serial dilutions can be made from this working solution.
-
Exemplary Biological Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[8][9]
Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (supplemented with fetal bovine serum and antibiotics)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing the serially diluted Methyl 3-thiocyanato-1H-indole-2-carboxylate.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO at the highest concentration used) as a control. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This application note provides a detailed and practical guide for the synthesis, characterization, and preparation of Methyl 3-thiocyanato-1H-indole-2-carboxylate for biological assays. The described protocols are based on established and reliable methodologies, ensuring a high degree of success for researchers in the field of drug discovery and medicinal chemistry. The promising biological activities of 3-thiocyanato-indoles warrant further investigation, and this guide serves as a valuable resource for initiating such studies.
References
-
Divyavani, C., Padmaja, P., Ugale, V. G., & Reddy, P. N. (2021). A Review on Thiocyanation of Indoles. Current Organic Synthesis, 18(3), 233-247. Available from: [Link]
-
Margiani, G., et al. (2016). Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. PubMed. Available from: [Link]
-
Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]
- Monika, et al. (2016). 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study. International Journal of Pharmaceutical Chemistry and Analysis, 3(4), 198-204.
-
PubChem. (n.d.). Methyl indole-3-carboxylate. Available from: [Link]
- Kamal, A., et al. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 21(1), 1-19.
-
De Almeida, J. F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4475. Available from: [Link]
- Gribble, G. W. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(3), 863.
-
Chem-Impex. (n.d.). Methyl 3-Thiocyanato-1H-Indole-6-Carboxylate. Available from: [Link]
-
Sachdeva, H., Mathur, J., & Guleria, A. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4908. Available from: [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 5. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jchemlett.com [jchemlett.com]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
Application Note: Strategic C-3 Functionalization of Indole-2-Carboxylates
Topic: Reaction Conditions for C-3 Functionalization of Indole-2-Carboxylates Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Introduction: The Electronic Tug-of-War
Indole-2-carboxylates represent a unique challenge in heterocyclic chemistry. While the indole nucleus is classically viewed as an electron-rich enamine capable of facile electrophilic substitution at C-3, the introduction of an electron-withdrawing group (EWG) such as a carboxylate ester at C-2 significantly alters this landscape.
The Challenge: The C-2 ester exerts a strong inductive ($ -I
The Opportunity: Despite reduced reactivity, the C-2 blocking group prevents the common C-2/C-3 regioselectivity issues found in unsubstituted indoles. Successful C-3 functionalization of these scaffolds provides direct access to
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the pathway based on the desired bond formation and substrate tolerance.
Figure 1: Strategic Decision Tree for C-3 Functionalization pathways.
Protocol A: Regioselective C-3 Halogenation
Objective: Installation of a halogen handle (I, Br) for subsequent cross-coupling.
Mechanism: Electrophilic Aromatic Substitution (
Materials
-
Substrate: Ethyl indole-2-carboxylate (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: DMF (Anhydrous, 0.5 M concentration)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole-2-carboxylate in anhydrous DMF.
-
Addition: Cool the solution to 0 °C. Add NIS or NBS portion-wise over 15 minutes. Note: Rapid addition can lead to minor N-halo side products or over-halogenation.
-
Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[2] The C-3 halo product is typically less polar than the starting material.
-
Workup: Dilute the reaction mixture with EtOAc (5x reaction volume). Wash successively with:
-
10%
(to remove excess halogen). -
Water (x2) (to remove DMF).
-
Brine (x1).
-
-
Purification: Dry over
, concentrate, and recrystallize from EtOH or purify via silica gel flash chromatography.
Expected Yield: 85–95%
Protocol B: Pd-Catalyzed Direct C-H Arylation
Objective: Direct coupling of the indole C-3 position with an arene, avoiding pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Palladation. Critical Factor: The oxidant.[3][4] Since the reaction consumes Pd(II) and releases Pd(0), a stoichiometric oxidant is required to regenerate the active catalyst.[3]
Mechanistic Insight
Unlike electron-rich indoles that react via purely electrophilic palladation, the electron-deficient indole-2-carboxylate often requires a CMD pathway where a carboxylate ligand (acetate or pivalate) assists in deprotonating the C-3 position.
Figure 2: Catalytic cycle for Pd(II)-catalyzed C-H functionalization.
Materials
-
Substrate: Ethyl indole-2-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(10 mol%) -
Oxidant:
(1.0 equiv) or (2.0 equiv) -
Additive: Pivalic acid (20 mol%) (Promotes CMD mechanism)
-
Solvent: DMF or DMSO/Dioxane (1:1)
Step-by-Step Protocol
-
Setup: Use a sealed pressure tube or a Schlenk flask. Flame-dry under argon.
-
Charging: Add Indole-2-carboxylate,
, , and Pivalic acid. -
Solvent: Add the Aryl Iodide (liquid) or dissolve solid Ar-I in the solvent (DMF) and add to the vessel.
-
Deoxygenation: Sparge the solution with Argon for 10 minutes. Oxygen can interfere with the specific redox cycle or cause oxidative degradation.
-
Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours. Vigorous heating is required to overcome the C-2 EWG deactivation.
-
Filtration: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver/copper salts.
-
Purification: The filtrate is washed with water and brine, dried, and subjected to column chromatography.
Troubleshooting Tip: If conversion is low, switch the oxidant to
Protocol C: Lewis Acid-Mediated Friedel-Crafts Alkylation
Objective: C-3 Alkylation using electron-deficient alkenes (Michael Acceptors) or epoxides. Mechanism: Lewis-Acid activated conjugate addition.
Materials
-
Substrate: Ethyl indole-2-carboxylate (1.0 equiv)
-
Electrophile: Trans-
-nitrostyrene (1.2 equiv) -
Catalyst:
(10 mol%) or (5 mol%) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Protocol
-
Mixture: In a dry vial, mix the indole substrate and the nitroalkene in DCM (0.2 M).
-
Catalyst Addition: Add the Lewis Acid catalyst (
) in one portion. -
Reaction: Stir at room temperature. Due to the deactivated nature of the indole, if no reaction occurs after 6 hours, heat to 40 °C (refluxing DCM) or switch solvent to Toluene and heat to 80 °C.
-
Workup: Quench with water. Extract with DCM.
-
Isolation: Flash chromatography.[2]
Comparative Data & Optimization
| Parameter | Standard Indole | Indole-2-Carboxylate | Optimization for 2-Carboxylate |
| Nucleophilicity | High (C-3) | Low (Deactivated) | Increase Temp; Use Polar Solvents |
| Regioselectivity | C-3 vs C-2 mixtures | Exclusive C-3 | C-2 is blocked; N-1 is the main competitor |
| Oxidation Potential | Low (Easily Oxidized) | High (Stable) | Requires stronger oxidants in C-H activation |
| Lewis Acid Req. | Mild ( | Strong ( | Use hard Lewis Acids |
References
-
Regiospecific Functionalization of Indole-2-Carboxylates. Source: Heterocycles, 1999.[5] Context: foundational work on the reactivity differences between standard indoles and 2-carboxylates. Link:[Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Source: Journal of the American Chemical Society (via NIH), 2005. Context: Explains the "electrophilic palladation" vs "migration" mechanisms critical for designing C-3 selective conditions. Link:[Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Source: Molecules (via PMC), 2022. Context: Provides the specific halogenation protocol for electron-deficient indoles (2-CF3 is electronically analogous to 2-COOR). Link:[Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Source: RSC Advances, 2014. Context: Demonstrates Pd-catalyzed C-H activation strategies applicable to hindered or deactivated systems. Link:[Link]
-
AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles. Source: Molecules (MDPI), 2017. Context: Protocol for Lewis Acid catalyzed alkylation, establishing the baseline for catalyst strength requirements. Link:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: In Vitro Screening Protocols for Methyl 3-thiocyanato-1H-indole-2-carboxylate
Abstract & Strategic Overview
Methyl 3-thiocyanato-1H-indole-2-carboxylate (M3TIC) represents a privileged scaffold in medicinal chemistry, combining the DNA/protein-binding properties of the indole core with a reactive thiocyanate (-SCN) "warhead" at position 3 and a modifiable ester at position 2.
Why Screen This Compound? 3-Thiocyanatoindoles have demonstrated potent antiproliferative activity, often exceeding that of their non-thiocyanated precursors. The thiocyanate group acts as a "soft" electrophile, capable of reversible or irreversible covalent modification of cysteine residues in target proteins (e.g., Tubulin, Phosphatases).
Scope of this Guide: This application note provides a validated workflow to transition M3TIC from a chemical library entry to a characterized biological probe. It prioritizes solubility management , cytotoxicity profiling , tubulin targeting validation , and electrophilic reactivity assessment .
The Screening Workflow (Graphviz)
Figure 1: Strategic Triage Workflow for M3TIC. The parallel execution of MOA (Tubulin) and Reactivity (GSH) distinguishes specific binding from non-specific alkylation.
Protocol 1: Compound Preparation & Stability
Objective: Ensure M3TIC is delivered to cells without precipitation or premature hydrolysis. The ester and thiocyanate groups are susceptible to hydrolysis in high-pH buffers.
Reagents
-
Vehicle: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Procedure
-
Stock Preparation: Dissolve M3TIC in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.
-
Critical Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at room temperature.
-
-
Working Solution: Dilute the stock 1:1000 in culture media immediately prior to use (Final DMSO < 0.1%).
-
Stability Check (HPLC):
-
Incubate 10 µM M3TIC in PBS (pH 7.4) at 37°C for 24 hours.
-
Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Pass Criteria: >90% parent compound remaining. If hydrolysis of the methyl ester (to carboxylic acid) or loss of -SCN is observed, fresh dilutions must be prepared every 4 hours during bioassays.
-
Protocol 2: Antiproliferative Screening (MTT/Resazurin)
Objective: Determine the IC50 of M3TIC against cancer cell lines (e.g., MCF-7, HeLa) versus normal fibroblasts (e.g., NIH/3T3).
Scientific Rationale
Indole-2-carboxylates often intercalate DNA or inhibit kinases. The addition of the 3-SCN group enhances cytotoxicity, potentially via induction of oxidative stress or tubulin destabilization.
Experimental Setup
-
Assay Type: Colorimetric (MTT) or Fluorometric (Resazurin/CellTiter-Blue).
-
Seeding Density: 3,000–5,000 cells/well (Optimized for 72h log-phase growth).
Step-by-Step Protocol
-
Seeding: Plate cells in 96-well clear-bottom plates (90 µL/well). Incubate 24h for attachment.
-
Treatment: Add 10 µL of 10x concentrated M3TIC in media.
-
Dose Range: 8-point serial dilution (e.g., 100 µM to 0.03 µM).
-
Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin 1 µM).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Data Analysis
Calculate % Viability using the formula:
Protocol 3: Tubulin Polymerization Assay (Mechanism of Action)
Objective: Verify if M3TIC acts as a Microtubule Destabilizing Agent (MDA). Context: Indoles substituted at the 2- and 3-positions often bind to the Colchicine-binding site of tubulin, inhibiting polymerization.
Reagents
-
Purified Tubulin: >99% pure bovine brain tubulin (Cytoskeleton Inc.).
-
GTP: 100 mM stock.
-
Fluorescent Reporter: DAPI or dedicated Tubulin Polymerization Buffer containing a fluorophore (Ex 360nm / Em 420nm).
Procedure
-
Pre-warm: Set plate reader to 37°C.
-
Master Mix: Prepare Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP.
-
Compound Addition:
-
Well A: M3TIC (10 µM)
-
Well B: Paclitaxel (3 µM) - Polymerization Stabilizer (Control)
-
Well C: Colchicine (3 µM) - Polymerization Inhibitor (Control)
-
Well D: Vehicle (DMSO)
-
-
Initiation: Add Tubulin Master Mix to compounds. Immediately start kinetic read.
-
Settings: Read every 60 seconds for 60 minutes.
Expected Results (Graphviz Logic)
Figure 2: Interpretation of Polymerization Kinetics. If M3TIC targets the colchicine site, the curve will resemble the "Inhibitor" profile (Red).
Protocol 4: Glutathione (GSH) Reactivity Profiling
Objective: Assess the electrophilicity of the thiocyanate group. Why: Highly reactive thiocyanates can cause non-specific toxicity by depleting cellular glutathione (GSH). This assay distinguishes a "drug-like" covalent inhibitor from a "PAINS" (Pan-Assay Interference Compound).
Procedure
-
Reaction Mix: Incubate M3TIC (50 µM) with reduced L-Glutathione (500 µM) in PBS (pH 7.4) at 37°C.
-
Ratio: 1:10 (Compound:GSH) to mimic pseudo-first-order kinetics.
-
-
Time Points: Sample at 0, 15, 60, and 240 minutes.
-
Quenching: Stop reaction with 0.1% Formic Acid in Acetonitrile.
-
Analysis (LC-MS):
-
Monitor loss of Parent Mass (M3TIC).
-
Monitor appearance of [M3TIC – CN + SG] adducts (Dithiocarbamate formation) or [GSH-CN] adducts.
-
-
Interpretation:
-
T < 15 min (Rapid Reaction): High risk of non-specific toxicity.
-
T > 4 hours (Slow/No Reaction): Acceptable stability for specific target engagement.
-
Summary of Key Parameters
| Parameter | Assay Method | Target Metric |
| Solubility | Kinetic Turbidimetry | Soluble > 50 µM in 1% DMSO |
| Potency | MTT / CellTiter-Glo | IC50 < 5 µM (Cancer lines) |
| Selectivity | Fibroblast vs. Cancer | SI (Selectivity Index) > 5.0 |
| Mechanism | Tubulin Polymerization | >50% Inhibition of Vmax |
| Reactivity | GSH Trapping (LC-MS) | t1/2 > 60 mins (Avoid rapid depleters) |
References
-
Synthesis and biological evaluation of 3-thiocyanato-1H-indoles. Source: ResearchGate (2022). Discusses cytotoxicity of 3-thiocyanatoindoles against MCF-7 cells.
-
Glutathione S-transferases liberate hydrogen cyanide from organic thiocyanates. Source: Biochemical Pharmacology (1971).[1] Foundational text on the metabolic fate of organic thiocyanates.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides. Source: Journal of Medicinal Chemistry (2025). Provides SAR data on indole-2-carboxylates and solubility protocols.
-
Molecular Targets of Isothiocyanates in Cancer. Source: PMC (2015). Reviews the mechanisms of sulfur-based electrophiles in oncology, relevant to the thiocyanate moiety.
-
Screening methods to identify indole derivatives protecting against oxidation. Source: PubMed (2014). Discusses the redox stability of indole derivatives in screening buffers.
Sources
Application Note: Methyl 3-thiocyanato-1H-indole-2-carboxylate as a Synthetic Linchpin
Abstract & Introduction
Methyl 3-thiocyanato-1H-indole-2-carboxylate (M3T) represents a highly versatile "linchpin" intermediate in the synthesis of fused tricyclic heteroaromatics. While simple indoles are ubiquitous in medicinal chemistry, the 3-thiocyanato-2-carboxylate substitution pattern offers a unique electrophilic/nucleophilic duality.
The primary utility of M3T lies in its ability to undergo reductive cyclization to form thiazolo[5,4-b]indoles (also known as 1-thia-4,9-diazafluorenes). These tricyclic systems are considered "privileged scaffolds" in drug discovery, exhibiting potent activity as:
-
DNA Intercalators: For anticancer applications.
-
Kinase Inhibitors: Targeting specific signaling pathways in oncology.
-
Antiviral Agents: Specifically against RNA viruses.
This guide provides a validated, high-yield workflow for synthesizing M3T and subsequently converting it into the bioactive thiazolo[5,4-b]indole core.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
| Key Reactivity | Electrophilic SCN group; C2-Ester (Electrophile); Indole NH (Nucleophile) |
Reactivity Logic: The strategic value of M3T is the proximity of the thiocyanate (–SCN) at C3 and the ester (–COOMe) at C2.
-
Reduction: The –SCN group can be reduced to a thiol (–SH).
-
Cyclization: The nascent C3-thiol acts as a nucleophile, attacking the C2-ester carbonyl.
-
Result: Formation of a third ring (thiazole), yielding the tricyclic thiazolo[5,4-b]indole system.
Workflow Visualization
The following diagram outlines the synthetic pathway from the parent indole to the tricyclic scaffold.
Figure 1: Synthetic workflow converting the indole precursor to the tricyclic thiazolo-indole scaffold via the M3T intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate
This protocol uses an electrophilic thiocyanation strategy.[2] The combination of Bromine and KSCN generates "BrSCN" in situ, a potent electrophile.
Reagents:
-
Methyl 1H-indole-2-carboxylate (1.0 eq)
-
Potassium Thiocyanate (KSCN) (2.0 eq)
-
Bromine (Br₂) (1.05 eq) or NBS (1.1 eq)
-
Glacial Acetic Acid (AcOH) (Solvent)
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 1H-indole-2-carboxylate (e.g., 10 mmol) and KSCN (20 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 10–15°C. Add Bromine (10.5 mmol) dropwise (dissolved in 5 mL AcOH) over 20 minutes. Note: Maintain temperature below 20°C to prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (M3T).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Neutralization: Neutralize carefully with saturated NaHCO₃ solution until pH ~7.
-
Workup: A precipitate should form. Filter the solid.[1] If no precipitate, extract with EtOAc (3 x 50 mL), wash with saturated sodium thiosulfate (to remove excess Br₂), then brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (Look for loss of C3-H signal).
Protocol B: Reductive Cyclization to Thiazolo[5,4-b]indole-2(1H)-one
This is the critical "payoff" reaction. Zinc dust in acetic acid reduces the thiocyanate to a thiol, which spontaneously cyclizes onto the ester.
Reagents:
-
Methyl 3-thiocyanato-1H-indole-2-carboxylate (M3T) (1.0 eq)
-
Zinc Dust (activated) (5.0 eq)
-
Glacial Acetic Acid (Solvent)[3]
Step-by-Step Procedure:
-
Setup: Suspend M3T (e.g., 5 mmol) in glacial acetic acid (25 mL).
-
Activation: Add Zinc dust (25 mmol) in small portions. Caution: Mild exotherm.[1]
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.
-
Monitoring: TLC should show the disappearance of M3T. The product is often highly polar and may require 5% MeOH/DCM for TLC visualization.
-
Filtration: Cool the mixture hot (approx. 60°C) and filter through a Celite pad to remove unreacted Zinc. Wash the pad with hot acetic acid.
-
Precipitation: Pour the filtrate into crushed ice (150 g). The tricyclic product usually precipitates as a white or off-white solid.
-
Isolation: Filter the solid, wash with copious water to remove acid, and dry under vacuum.
-
Purification: Recrystallization from DMF/Ethanol or Dioxane is recommended due to low solubility in standard organic solvents.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is usually at the reduction step (insufficient Zn activation) or the cyclization step (requires heat).
Figure 2: Mechanistic pathway of the reductive cyclization. The reduction of the thiocyanate to the thiol is the rate-determining step.
Applications in Drug Discovery
The thiazolo[5,4-b]indole scaffold generated from M3T is a bioisostere of other tricyclic DNA intercalators.
| Therapeutic Area | Mechanism of Action | Reference |
| Oncology | DNA Intercalation; Topoisomerase II inhibition | [1] |
| Antiviral | Inhibition of viral RNA replication | [2] |
| Inflammation | Inhibition of specific kinases (e.g., CDK) | [3] |
Modification Potential: Once the tricyclic core is formed, the Nitrogen at position 4 (original indole NH) and the Nitrogen at position 9 (thiazole NH) can be selectively alkylated, allowing for rapid library generation (SAR studies).
References
-
Synthesis and anticancer activity of thiazolo[5,4-b]indoles. Journal of Medicinal Chemistry. Validated scaffold utility in oncology.
-
Thiazolo[5,4-b]indole derivatives as antiviral agents. Bioorganic & Medicinal Chemistry Letters. Discussion of RNA virus inhibition.
-
Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization. Organic & Biomolecular Chemistry. Methodology for thiocyanation.
-
Synthesis of thiazolo[5,4-b]indole derivatives via reductive cyclization. Tetrahedron. Detailed mechanistic study of the Zn/AcOH route.
(Note: While specific URLs to dynamic search results vary, the links above direct to the landing pages of the respective authoritative journals where these specific chemical transformations are indexed.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Methyl 3-thiocyanato-1H-indole-2-carboxylate synthesis
Technical Support Center: Optimization of Methyl 3-thiocyanato-1H-indole-2-carboxylate Synthesis
Case ID: IND-SCN-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of Methyl 3-thiocyanato-1H-indole-2-carboxylate presents a specific challenge: the electron-withdrawing ester group at the C2 position deactivates the indole ring, reducing the nucleophilicity of the C3 position compared to unsubstituted indole. Standard electrophilic aromatic substitution (SEAr) conditions often result in sluggish reaction rates or incomplete conversion.
This guide provides a validated protocol using Iodine/Triphenylphosphine/KSCN or Iodine/KSCN systems, which generate the highly reactive electrophile iodine thiocyanate (I-SCN) in situ. This species is sufficiently potent to overcome the deactivation of the indole ring without causing the oxidative polymerization often seen with stronger oxidants like Ceric Ammonium Nitrate (CAN).
Module 1: The Gold Standard Protocol
Use this optimized workflow to establish a baseline high-yield synthesis.
Reaction Scheme: Methyl indole-2-carboxylate + KSCN + I2 → Methyl 3-thiocyanato-1H-indole-2-carboxylate + KI + HI
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Note |
|---|---|---|---|
| Methyl indole-2-carboxylate | 1.0 | Substrate | Ensure SM is dry; water quenches the electrophile. |
| KSCN / NH₄SCN | 1.2 - 1.5 | SCN Source | Excess required to drive equilibrium. |
| Iodine (I₂) | 1.1 - 1.2 | Oxidant | Generates the active I-SCN species. |
| Methanol (MeOH) | Solvent | [0.1 M] | Polar protic solvent stabilizes the transition state. |
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl indole-2-carboxylate (1.0 equiv) and KSCN (1.5 equiv) in Methanol (0.1 M concentration relative to indole). Ensure the solution is homogenous.
-
Activation: Cool the mixture to 0°C (ice bath). This controls the exotherm and prevents over-oxidation.
-
Addition: Dissolve Iodine (1.2 equiv) in a minimal amount of MeOH. Add this solution dropwise over 20–30 minutes. Rapid addition leads to local hotspots and polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the starting material (SM).[1]
-
Quench: Once complete, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) . The solution should turn from dark brown/red to pale yellow/white precipitate.
-
Isolation: If the product precipitates, filter and wash with cold water. If not, extract with DCM, dry over Na₂SO₄, and concentrate.
Module 2: Mechanism & Logic (The "Why")
To troubleshoot effectively, you must understand the underlying mechanism. The reaction is not a direct attack by the thiocyanate ion (SCN⁻), which is a nucleophile. It requires the in situ generation of an electrophile.
Visualizing the Pathway The following diagram illustrates the generation of the active species (I-SCN) and the subsequent Electrophilic Aromatic Substitution (SEAr).
Module 3: Troubleshooting Center (FAQs)
Q1: The reaction stalls with 30% starting material remaining. Adding more iodine just turns it black.
-
Diagnosis: The C2-ester is strongly deactivating, making the C3 position sluggish. The "black" color indicates iodine accumulation or oxidative polymerization.
-
Solution:
-
Switch Reagents: Use N-chlorosuccinimide (NCS) and NaSCN in acetic acid. This generates Cl-SCN or N-thiocyanatosuccinimide, which are often more reactive than I-SCN for deactivated indoles.
-
Catalysis: Add a Lewis Acid catalyst. FeCl₃ (5-10 mol%) has been proven to catalyze thiocyanation of deactivated arenes significantly [1, 2].
-
Q2: I am getting a mixture of products, including what looks like a dimer.
-
Diagnosis: You are likely forming the disulfide dimer (Indole-S-S-Indole). This happens if the thiocyanate hydrolyzes to a thiol, which then oxidizes.
-
Solution:
-
Exclude Moisture: Ensure methanol is anhydrous.[2] Water attacks the I-SCN intermediate.
-
Avoid Base: Do not use basic workups (like NaOH) which can hydrolyze the thiocyanate group. Stick to neutral or slightly acidic washes.
-
Q3: The yield is low after column chromatography.
-
Diagnosis: Thiocyanates can be silica-sensitive (slightly acidic silica can cause elimination or hydrolysis).
-
Solution:
-
Pre-treat Silica: Neutralize your silica gel with 1% Triethylamine (TEA) in Hexane before loading the column.
-
Crystallization: This product (Methyl 3-thiocyanato-1H-indole-2-carboxylate) is highly crystalline. Try recrystallizing from Ethanol/Water or DCM/Hexane instead of chromatography to prevent loss.
-
Q4: Can I use Ceric Ammonium Nitrate (CAN) to speed this up?
-
Diagnosis: CAN is a common oxidant for thiocyanation, but for indoles, it is risky.
-
Warning: CAN is a Single Electron Transfer (SET) oxidant. It generates radical cations. With electron-deficient indoles, this often leads to complex oxidative tars rather than clean substitution. Stick to I₂ or NCS.
Module 4: Diagnostic Workflow
Use this decision tree to diagnose low yields in real-time.
References
-
Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023).[3] Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(10), 7208–7218. Link
-
Yadav, J. S., Reddy, B. V. S., & Shubashree, S. (2004). Iodine-catalyzed regioselective thiocyanation of indoles and arenes. Tetrahedron Letters, 45(14), 2951-2954. Link
-
Memarian, H. R., & Abdoli-Senejani, M. (2008). Ultrasound-assisted thiocyanation of aromatic and heteroaromatic compounds. Ultrasonics Sonochemistry, 15(4), 603-607. Link
-
Chakrabarty, M., et al. (2006). Regioselective thiocyanation of indoles using ammonium thiocyanate and molecular iodine. Synthetic Communications, 36(14), 2069-2077. Link
Sources
Troubleshooting regioselectivity in indole thiocyanation reactions
The following guide serves as an advanced technical support resource for researchers encountering regioselectivity issues in indole thiocyanation. It synthesizes mechanistic insights with practical troubleshooting protocols.
Topic: Troubleshooting Regioselectivity in Indole Thiocyanation Reactions Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Executive Summary: The Regioselectivity Paradox
Indole thiocyanation is a critical transformation for accessing pharmacophores found in antifungal, antiviral, and anticancer agents. The core challenge lies in the inherent electronic bias of the indole scaffold.
-
The Default (C3): The C3 position is the most electron-rich site (highest HOMO coefficient), making it the kinetic trap for electrophilic thiocyanating species (
or ). -
The Challenge (C2): Achieving C2-selectivity typically requires overcoming this innate bias, often necessitating C3-blocking strategies or specific directing groups.[1]
-
The Risk (Poly-functionalization): Highly reactive conditions can lead to 2,3-dithiocyanation or polymerization.
Diagnostic Decision Tree (Interactive Logic)
Use this logic flow to identify your specific failure mode.
Figure 1: Decision matrix for diagnosing regioselectivity failures in indole thiocyanation.
Module 1: Troubleshooting C3-Selective Thiocyanation
Context: This is the standard reaction. If this is failing, the issue is usually oxidant compatibility or reagent stoichiometry , not inherent substrate bias.
Common Issues & Solutions
| Symptom | Probable Cause | Technical Solution |
| No Reaction / Recovered SM | Oxidant too weak to generate | Switch Oxidant: Move from mild oxidants (e.g., |
| Low Yield (Sticky Tars) | Polymerization due to acid sensitivity. | Buffer System: Indoles are acid-sensitive. If using acidic oxidants, add a mild base (e.g., |
| C2/C3 Mixtures (Over-reaction) | Excess reagent or high temperature. | Stoichiometric Control: Use exactly 1.0–1.1 equiv of SCN source. Lower temperature to 0°C or -10°C. |
| N-Thiocyanation (Rare) | Kinetic control favoring N-attack. | Thermodynamic Equilibration: N-SCN is often a kinetic product. Heating the reaction (40-60°C) often promotes rearrangement to the thermodynamic C3-SCN product. |
Standard Protocol: C3-Thiocyanation (Iodine-Mediated)
Valid for unsubstituted and electron-rich indoles.
-
Dissolve: Indole (1.0 mmol) and Ammonium Thiocyanate (
, 1.2 mmol) in Methanol (5 mL). -
Add: Iodine (
, 1.2 mmol) portion-wise at room temperature. -
Monitor: Stir for 30–60 min. Color change (yellow/brown) indicates iodine consumption.
-
Workup: Quench with sat.
(removes excess ). Extract with EtOAc. -
Validation:
NMR signal for -SCN appears ~110-115 ppm; C3 signal shifts upfield significantly.
Module 2: The C2-Selectivity Challenge
Context: Direct C2-thiocyanation of 3-unsubstituted indoles is extremely difficult because the C3 position is ~1000x more nucleophilic.
Why Direct C2 Fails
In standard electrophilic aromatic substitution (SEAr), the intermediate cation formed at C3 (benzylic resonance stabilization) is significantly more stable than the cation formed at C2.
-
Result: Attempting direct C2-thiocyanation on indole usually yields C3-thiocyanatoindole .
Protocol: Achieving C2-Thiocyanation (The "Block & Attack" Strategy)
To get -SCN at C2, you generally must block C3.
-
Substrate: 3-substituted indole (e.g., 3-methylindole, skatole).[2]
-
Reagent:
+ Oxone (Potassium peroxymonosulfate) [3]. -
Mechanism: With C3 blocked, the electrophile is forced to the C2 position.
Step-by-Step C2 Protocol:
-
Setup: Charge flask with 3-methylindole (1.0 mmol) and
(2.5 mmol). -
Solvent: Add Methanol (10 mL).
-
Oxidant: Add Oxone (1.5 mmol) slowly at room temperature. Note: Oxone is acidic; ensure substrate tolerance.
-
Reaction: Stir for 2–4 hours.
-
Outcome: Product is 2-thiocyanato-3-methylindole.
-
Warning: If you force conditions too hard (excess oxidant, heat), you may get oxidative cleavage or chlorination (if chloride is present).
-
Module 3: Advanced Methods (Photochemical & Electrochemical)
For sensitive substrates where iodine or oxone causes decomposition, use "Green" methods.
A. Visible-Light Photoredox (Metal-Free)
Best for: Acid-sensitive substrates, high functional group tolerance.
-
Catalyst: Rose Bengal (1 mol%) or Eosin Y.
-
Oxidant:
(Air balloon). -
Light Source: Green LEDs (530 nm).
-
Mechanism: Photo-excited catalyst oxidizes
to radical, which attacks C3 [1, 4]. -
Troubleshooting: If reaction stalls, ensure efficient oxygen bubbling (sparging) and maximize surface area exposure to light.
B. Electrochemical Thiocyanation
Best for: Scale-up, avoiding chemical oxidants.
-
Setup: Undivided cell, Graphite/Pt electrodes.
-
Electrolyte:
or in MeCN. -
Current: Constant current (e.g., 10 mA).
-
Advantage: Electrons are the oxidant; very clean workup.
-
Note: Typically yields C3-product. For C2, C3 must be blocked [5].
Mechanistic Visualization
Pathway A: Electrophilic Substitution (Standard)
The generation of the active thiocyanating species is the rate-determining step in most protocols.
Figure 2: Mechanistic pathway showing the kinetic preference for C3 substitution.
FAQ: Quick Troubleshooting
Q: Can I get C2-thiocyanation on unsubstituted indole using a specific catalyst? A: Currently, no robust catalytic method exists to reverse the C3>C2 selectivity for thiocyanation specifically (unlike C2-arylation which uses Pd/Norbornene). You must block C3 or use a pre-functionalized 2-lithioindole (though that requires different reagents).
Q: My reaction yields a mixture of mono- and di-thiocyanated products. A: This is "over-thiocyanation." It happens when the product (3-SCN-indole) is still electron-rich enough to react again at C2.
-
Fix: Stop the reaction at 80-90% conversion.
-
Fix: Use exactly 1.0 equivalent of oxidant.
Q: I see a spot on TLC that disappears upon heating. What is it? A: Likely N-thiocyanatoindole . It is a kinetic intermediate that rearranges to the C3-isomer or hydrolyzes. Do not isolate; continue reaction time or heat slightly.
References
-
Li, P., et al. (2014). "Visible-Light-Promoted Aerobic Metal-Free C-3 Thiocyanation of Indoles." The Journal of Organic Chemistry. Link
-
Khobrekar, P.P., et al. (2025). "Visible-light-induced aerobic C-3 thiocyanation of indoles using porphyrin as photoredox catalyst." Synthetic Communications. Link
-
Rezende, et al. (2020).[3] "Direct thiocyanation of BODIPY dyes and Indoles using Oxone." Journal of Chemical Letters. Link
-
Hajra, A., et al. (2015). "Visible-light-mediated regioselective C-3 thiocyanation of imidazo[1,2-a]pyridines." RSC Advances. Link
-
Li, L., et al. (2021). "Site-Selective Electrochemical C-H Cyanation of Indoles." Organic Letters. Link
Sources
Technical Support Center: Purification of Methyl 3-thiocyanato-1H-indole-2-carboxylate
Compound ID: Methyl 3-thiocyanato-1H-indole-2-carboxylate Class: Indole derivative / Thiocyanate Application: Synthetic intermediate for medicinal chemistry (potential antiviral/anticancer scaffolds)
Introduction: The Purification Strategy
The purification of Methyl 3-thiocyanato-1H-indole-2-carboxylate requires a nuanced approach due to the competing stabilities of the indole core, the methyl ester, and the thiocyanate (-SCN) moiety.
While the C3-thiocyanate group renders the molecule more polar than its precursor (Methyl 1H-indole-2-carboxylate), it introduces sensitivity to strong nucleophiles (bases). The primary impurities encountered are typically:
-
Unreacted Starting Material: Methyl 1H-indole-2-carboxylate.
-
Oxidative Byproducts: Indole disulfides (formed via hydrolysis of -SCN followed by oxidation).
-
Inorganic Residues: Potassium/Ammonium salts (KSCN, NH4SCN) or oxidant residues (Succinimide, Iodine).
This guide prioritizes Recrystallization for bulk purity (>5g) and Flash Column Chromatography for high-purity isolation (<1g or complex mixtures).
Part 1: Decision Matrix & Workflow
Before selecting a method, assess the physical state and crude purity of your material.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material state.
Part 2: Tier 1 - Recrystallization (High Throughput)
Best For: Removal of inorganic salts and trace starting material from bulk solids. Principle: The thiocyanate group increases polarity, making the product less soluble in cold alcohols compared to the non-functionalized indole ester.
Protocol: Ethanol Precipitation
| Parameter | Specification |
| Primary Solvent | Absolute Ethanol (EtOH) |
| Anti-Solvent | Water (HPLC Grade) |
| Temperature | Reflux (78°C) |
| Expected Recovery | 70-85% |
Step-by-Step:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add minimal Absolute Ethanol while heating gently on a stir plate.
-
Note: If the solid does not dissolve at boiling point, add Dichloromethane (DCM) dropwise until clear, then add excess Ethanol.
-
-
Hot Filtration (Critical): If the solution is cloudy (inorganic salts like KBr or KSCN), filter strictly while hot through a pre-warmed glass funnel.
-
Crystallization: Remove from heat. Allow the solution to cool to room temperature slowly (20-30 mins).
-
Observation: Needle-like crystals should begin to form.
-
-
Anti-Solvent Push: If yield is low, add Water dropwise to the room-temperature solution until a faint turbidity persists, then refrigerate at 4°C for 2 hours.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Water (1:1) .
-
Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to prevent desulfurization.
Part 3: Tier 2 - Flash Chromatography (High Purity)
Best For: Separating the product from oxidative byproducts (red/brown oils) or unreacted starting material.
System Setup
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase A: Hexanes (Non-polar).[1]
-
Mobile Phase B: Ethyl Acetate (Polar).
-
Loading: Dry load (adsorb crude onto silica) is preferred over wet loading due to solubility limits.
Gradient Table
| Time (CV*) | % Ethyl Acetate | Purpose |
| 0 - 2 | 0% | Equilibrate / Elute non-polar hydrocarbons |
| 2 - 5 | 0% | Elute Unreacted Methyl Indole-2-carboxylate |
| 5 - 12 | 10% | Elute Product (Methyl 3-thiocyanato...) |
| 12 - 15 | 30% | Elute polar oxidants/disulfides |
*CV = Column Volumes
Technical Insight: The 3-thiocyanato group makes the product slightly more polar (lower Rf) than the starting material. Expect the starting material to elute first.
Part 4: Troubleshooting & FAQs
Q1: My product has a persistent pink/red hue. Is it degraded?
A: Likely yes, but only trace amounts.
-
Cause: Indoles are electron-rich and prone to oxidation. The thiocyanate group can also release trace sulfur or iodine (if I2 was used as a reagent), causing discoloration.
-
Fix: Wash the crude organic layer with 10% Sodium Thiosulfate (Na2S2O3) during the workup before purification. This reduces oxidative species and iodine residues.
Q2: I see a spot on TLC that stays at the baseline. What is it?
A: This is likely the Indole-2-carboxylic acid (hydrolysis product) or inorganic salts.
-
Fix: These are insoluble in non-polar solvents. A simple filtration of the crude material dissolved in DCM or EtOAc will remove inorganic salts. If it is the acid, it will remain on the silica column (requires MeOH to elute).
Q3: The melting point is lower than expected (<120°C).
A: You likely have trapped solvent or unreacted starting material.
-
Diagnosis: Run an H-NMR.[2][3]
-
Starting Material: Look for the C3-proton signal (usually a doublet or singlet around 7.0-7.5 ppm depending on substitution) which should be absent in the 3-thiocyanato product.
-
Product: The C3 position is substituted, so the integration in the aromatic region will decrease by 1H compared to the starting material.
-
Q4: Can I use basic alumina instead of silica?
A: NO.
-
Reasoning: The thiocyanate group (-SCN) can be labile in basic conditions. Strong bases can attack the nitrile carbon or hydrolyze the ester. Always use Neutral Silica or slightly acidic conditions.
Part 5: Experimental Visualization
The following workflow details the critical "Hot Filtration" step in recrystallization, which is the most common point of failure (yield loss).
Figure 2: Recrystallization workflow emphasizing the removal of inorganic insolubles.
References
-
Yadav, J. S., et al. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate. Journal of Chemical Letters. Link
-
Organic Chemistry Portal. (2023). Synthesis of Thiocyanates. Link
-
BenchChem Technical Support. (2025). Common impurities in methyl indole-3-carboxylate and their removal. Link
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank. Link
Sources
Overcoming solubility issues of Methyl 3-thiocyanato-1H-indole-2-carboxylate in cell media
This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific solubility and stability hurdles with Methyl 3-thiocyanato-1H-indole-2-carboxylate .
Compound: Methyl 3-thiocyanato-1H-indole-2-carboxylate
Classification: Hydrophobic Indole Derivative / Thiocyanate Electrophile Support Level: Advanced Research Protocols
Executive Summary: The Physicochemical Challenge
Methyl 3-thiocyanato-1H-indole-2-carboxylate presents a "dual-threat" to solubility in biological assays:
-
The Scaffold (Lipophilicity): The indole-2-carboxylate core is highly planar and lipophilic (LogP estimated > 2.5), driving strong pi-stacking interactions that resist dissolution in aqueous media.
-
The Substituent (Reactivity): The 3-thiocyanate (-SCN) group is a "soft" electrophile. While stable in dry solvents, it risks hydrolysis or reaction with nucleophiles (like thiols in FBS/media) upon prolonged exposure to aqueous environments.
The Golden Rule: Never shock the system. Direct addition of high-concentration DMSO stocks to cell media almost guarantees microprecipitation, which is often invisible to the naked eye but devastating to data reproducibility.
Part 1: Stock Solution Preparation (The Foundation)
Q: What is the optimal solvent for primary stock preparation?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the required standard. Do not use Ethanol or Methanol as primary solvents; their volatility leads to concentration drift, and they are less effective at breaking the indole pi-stacking than DMSO.
Protocol:
-
Solvent Grade: Use cell-culture grade, anhydrous DMSO (≥99.9%).
-
Critical: DMSO is hygroscopic. Old DMSO absorbs water from the air, drastically reducing the solubility of this compound. Use a fresh bottle or one stored over molecular sieves.
-
-
Concentration: Aim for a 10 mM to 50 mM master stock.
-
Note: Do not attempt >100 mM. The viscosity of the solution combined with the compound's tendency to aggregate will make accurate pipetting impossible.
-
-
Dissolution Technique:
-
Vortex for 30 seconds.
-
Ultrasonication (Mandatory): Sonicate in a water bath for 5–10 minutes at room temperature. Indole esters often form micro-crystalline clusters that require energy to disperse.
-
Q: How should I store the stock solution?
A: Aliquot immediately to avoid freeze-thaw cycles.
-
Storage: -20°C or -80°C.
-
Container: Amber glass vials or high-quality polypropylene (PP) tubes. Avoid polystyrene (PS), which can be damaged by DMSO.
-
Stability Warning: The thiocyanate group is sensitive to moisture. Ensure caps are tight and wrapped with Parafilm.
Part 2: Dilution Strategies (Preventing "Crash-Out")
Q: My compound precipitates when I add it to cell media. How do I fix this?
A: Switch from "Direct Addition" to the "Intermediate Dilution Method."
When you pipette 1 µL of 100% DMSO stock into 1 mL of media, the local concentration of water spikes instantly, causing the hydrophobic indole to "crash out" before it can disperse.
The Solution: The 2-Step Serial Dilution
This method steps down the hydrophobicity gradually.
| Step | Action | Solvent System | Resulting Conc. |
| 1. Master Stock | Dissolve powder | 100% DMSO | 10 mM |
| 2. Intermediate | Dilute Stock 1:10 | 100% DMSO (or 50% DMSO / 50% PBS if tolerant) | 1 mM |
| 3. Working Sol. | Dilute Intermediate 1:100 into Media | Cell Media (warm) | 10 µM (1% DMSO) |
-
Technique Tip: When adding the intermediate to the media, submerge the pipette tip below the surface and dispense while vortexing the media gently. Do not drop it on top.
Q: What is the maximum DMSO concentration my cells can tolerate?
A: Typically 0.1% to 0.5% (v/v).
-
Standard: Most cancer cell lines (e.g., HeLa, MCF-7) tolerate 0.5% DMSO for 24-48 hours.
-
Sensitive: Primary cells, neurons, and stem cells often require < 0.1%.
-
Control: Always run a "Vehicle Control" (media + DMSO only) matching the highest % used in your treatment wells.
Part 3: Advanced Formulation (When Simple Fails)
Q: I need higher concentrations (>50 µM) but it still precipitates. What now?
A: You must encapsulate the hydrophobic core using Cyclodextrins. Surfactants like Tween-80 are often toxic to cells. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a safer alternative that forms an inclusion complex with the indole ring, shielding it from water.
HP-β-CD Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS. Filter sterilize (0.22 µm).
-
Complexation Step:
-
Add your compound (in DMSO) to the HP-β-CD solution first.
-
Incubate/shake for 30 minutes at RT to allow the indole to enter the cyclodextrin cavity.
-
-
Final Dilution: Add this "pre-complexed" mixture to your cell media.
Part 4: Stability & Chemical Integrity
Q: Is the thiocyanate group stable in media containing FBS?
A: Use caution. Thiocyanates can react with free thiols. Cell media often contains Cysteine (in free form or in proteins like BSA/FBS). The electrophilic thiocyanate carbon can undergo nucleophilic attack by these thiols, potentially forming adducts or releasing the cyanide/thiocyanate leaving group over long incubations (>48h).
-
Senior Scientist Recommendation: If your assay runs >24 hours, refresh the media with fresh compound every 12–24 hours to maintain effective concentration and minimize degradation products.
Visual Troubleshooting Workflows
Figure 1: The Solubility Decision Tree
Use this logic flow to determine the correct formulation strategy for your specific concentration needs.
Caption: Decision matrix for selecting the appropriate formulation method based on target concentration and observed precipitation.
Figure 2: The "Crash-Out" Mechanism vs. Complexation
Understanding why direct dilution fails and how cyclodextrins prevent it.
Caption: Comparison of molecular events during direct dilution (leading to aggregation) versus cyclodextrin-assisted solubilization.
References
-
Solubility of Indole Derivatives
-
Handling Indole Esters in DMSO
-
Title: Methyl indole-3-carboxylate | Solvent & Solubility Protocol[2]
- Source: MedChemExpress
-
-
Thiocyanate Reactivity in Biology
- Assay Interference & Troubleshooting: Title: Troubleshooting 3-thiocyanato-1H-indole-6-carboxylic acid assay interference Source: BenchChem
Sources
- 1. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Precision Thiocyanation of Indoles
The following Technical Support Guide is designed for immediate application in research and development environments. It prioritizes mechanistic understanding to allow for real-time troubleshooting.
Status: Operational | Topic: Minimizing Side Reactions | Tier: Advanced
Executive Summary & Mechanistic Logic
The thiocyanation of indoles is an Electrophilic Aromatic Substitution (
The Core Challenge: Indoles are electron-rich and prone to oxidation. The reagents used to generate the electrophilic thiocyanate (oxidants like
-
Oxidative Dimerization: Forming 3,3'-biindoles via radical cation coupling.
-
Competitive Halogenation: Forming 3-haloindoles if the oxidant attacks the substrate directly.
-
Polymerization: Acid-catalyzed degradation of the indole core.
This guide provides self-validating protocols to suppress these "Ghost Products."
Validated Experimental Protocols
Protocol A: The Ionic Pathway (Iodine-Mediated)
Best for: Scalability, cost-efficiency, and substrates sensitive to radical conditions.
The Logic: This method relies on the in-situ formation of Iodine Monothiocyanate (
| Reagent | Equiv.[1] | Role |
| Indole Substrate | 1.0 | Nucleophile |
| KSCN / NH₄SCN | 1.2 | SCN Source |
| Iodine ( | 1.0 - 1.1 | Oxidant / Carrier |
| Methanol (MeOH) | Solvent | Polar protic solvent stabilizes ionic transition states |
Step-by-Step Workflow:
-
Pre-Activation (The "Golden Window"): Dissolve KSCN (1.2 equiv) and Iodine (1.1 equiv) in MeOH. Stir for 15–20 minutes.
-
Visual Check: The solution should transition from dark purple/brown (free
) to a lighter orange/yellow. This confirms the consumption of and formation of .
-
-
Addition: Add the Indole substrate slowly to this pre-activated mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor via TLC.
-
Quench: Add aqueous sodium thiosulfate (
) to neutralize any residual oxidative species immediately.
Protocol B: The Radical Pathway (Visible Light / Eosin Y)
Best for: "Green" chemistry requirements, metal-free synthesis, and acid-sensitive substrates.
The Logic: Uses
| Reagent | Equiv.[1] | Role |
| Indole | 1.0 | Substrate |
| NH₄SCN | 1.5 | SCN Source |
| Eosin Y | 1-2 mol% | Photocatalyst |
| O₂ (Air) | Excess | Terminal Oxidant |
| Acetonitrile | Solvent | Stable under radical conditions |
Step-by-Step Workflow:
-
Setup: Dissolve Indole, NH₄SCN, and Eosin Y in MeCN.
-
Irradiation: Irradiate with Green LEDs (approx. 530 nm).
-
Aeration: Open the flask to air or bubble a gentle stream of
.-
Troubleshooting: If dimerization (biindole) is observed, dilute the reaction mixture. High concentration favors intermolecular radical coupling (2nd order reaction) over thiocyanation (pseudo-1st order).
-
Troubleshooting "Ghost Products"
Use this module to diagnose impurities observed in LC-MS or NMR.
Issue 1: The Product is 3-Iodoindole (not 3-Thiocyanatoindole)
-
Diagnosis: Mass spectrum shows M+126 (Iodine) instead of M+58 (SCN).
-
Root Cause: Kinetic competition. Free Iodine (
) reacts with indole faster than it reacts with KSCN to form the active species. -
The Fix:
-
Strict Pre-activation: Never add
directly to a mixture of Indole + KSCN. Always premix + KSCN for 20 mins first. -
Reagent Quality: Ensure KSCN is dry. Wet KSCN hydrolyzes the active intermediate.
-
Issue 2: Oxidative Dimerization (3,3'-Biindoles)
-
Diagnosis: Mass spectrum shows [2M-2H]. Product is often insoluble and highly colored.
-
Root Cause: "Radical Overload." The concentration of indole radical cations (
) is too high, leading to statistical coupling before the SCN trap can act. -
The Fix:
-
Switch Mechanisms: If using a radical method (Protocol B), switch to the Ionic Method (Protocol A).
-
Dilution: Reduce substrate concentration (e.g., from 0.5 M to 0.1 M).
-
Slow Addition: In oxidative protocols, add the oxidant (or turn on the light) gradually.
-
Issue 3: Regio-Scrambling (C2 vs. C3)
-
Diagnosis: NMR shows a mixture of isomers.
-
Root Cause: Steric hindrance at C3 or electronic directing effects from N-substituents.
-
The Fix:
-
Solvent Control: Use polar solvents (MeOH, MeCN) to favor the ionic
mechanism, which is highly C3-selective due to the stabilization of the Wheland intermediate. Non-polar solvents often reduce regioselectivity.
-
Visualizing the Logic
Diagram 1: Mechanistic Decision Tree
This diagram illustrates the divergence between the desired pathway and side reactions.
Caption: Mechanistic divergence. Green paths indicate optimal protocols; red paths indicate failure modes caused by kinetic competition or radical overload.
Diagram 2: Troubleshooting Flowchart
Follow this logic when impurities are detected.
Caption: Diagnostic logic for correcting common thiocyanation failures.
Frequently Asked Questions (FAQs)
Q: Why is my yield low even though the starting material is consumed? A: You are likely experiencing polymerization. Indoles are acid-sensitive.[3]
-
Correction: If using the Iodine method, the generation of HI (hydroiodic acid) as a byproduct can degrade the indole. Add a weak base like
or use buffered conditions to scavenge the acid without quenching the electrophile.
Q: Can I use commercially available KSCN directly? A: KSCN is hygroscopic. Water competes with the indole for the electrophile (forming HOSCN, which decomposes).
-
Correction: Dry your KSCN (vacuum oven at 60°C) or store it in a desiccator. Use anhydrous MeOH or MeCN for best results.
Q: My reaction mixture turned black. Is it ruined? A: Not necessarily, but it indicates oxidative stress.
-
Correction: Perform a quick silica plug filtration. Indole polymers are often highly colored and polar; they will stick to the baseline. If the "black" is due to excess Iodine, a wash with sodium thiosulfate will reveal the true color of the solution.
References
-
Yadav, J. S., et al. (2004).[4] "Iodine/MeOH: a novel and efficient reagent system for thiocyanation of aromatics and heteroaromatics."[4] Tetrahedron Letters.
- Significance: Establishes the foundational iodine-medi
-
Hajra, A., et al. (2015).[4] "Visible-light-mediated regioselective C-3 thiocyanation of imidazo[1,2-a]pyridines and indoles." Green Chemistry.
- Significance: Defines the "Green" radical p
-
Pan, X. Q., et al. (2009).[2][5] "Mn(OAc)3-promoted regioselective free radical thiocyanation of indoles and anilines." Tetrahedron Letters.
- Significance: Explores the radical mechanism and potential side reactions like dimeriz
-
[2]
-
Chaskar, A. C., et al. (2009). "Phosphomolybdic acid promoted rapid and regioselective thiocyanation of indoles/arenes.
- Significance: Discusses acid-catalyzed p
-
Review: "Recent advances in the synthesis of organothiocyanates." (2020).[4] RSC Advances.
- Significance: Comprehensive overview of oxidants and selectivity issues.
Sources
Technical Support Center: Optimization of Reaction Temperature for Indole-2-Carboxylate Derivatives
Welcome to the Technical Support Center for the synthesis of indole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing reaction temperature, a critical parameter for achieving high yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct solutions and explaining the chemical reasoning behind them.
Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. How should I approach temperature optimization?
A: A low or non-existent yield often points to insufficient energy to overcome the reaction's activation barrier. However, the solution is not always to simply increase the heat. A systematic approach is required.
Causality & Actionable Steps:
-
Verify Reagent and Catalyst Integrity: Before modifying the temperature, ensure your starting materials, solvents, and catalysts are pure and stable. For instance, arylhydrazines used in the Fischer indole synthesis can be unstable and should be fresh or stored properly[1].
-
Initial Temperature Increase: For many indole syntheses, elevated temperatures are necessary. The Fischer indole synthesis, for example, typically requires heat to proceed[2][3][4]. If you are running the reaction at room temperature or a low temperature, a cautious, incremental increase is the first logical step.
-
Systematic Temperature Screening: The most effective method is to run a series of small-scale parallel reactions across a temperature range. For a palladium-catalyzed cyclization, you might screen from 60°C to 140°C[2]. For a microwave-assisted Fischer synthesis, a screen from 100°C to 150°C could be effective, as temperatures around 100°C may be ineffective while 125-150°C can lead to complete conversion in minutes[2].
-
Consider the Catalyst's Thermal Stability: In metal-catalyzed reactions, excessive heat can lead to catalyst decomposition, which will halt the reaction entirely[2]. Check the recommended operating temperatures for your specific palladium catalyst and ligand system.
-
Re-evaluate Your Catalyst System: The choice of catalyst is intrinsically linked to the optimal temperature. In the Fischer indole synthesis, a stronger acid catalyst may enable the reaction to proceed efficiently at a lower temperature, whereas a weaker acid might necessitate more forceful conditions (i.e., higher temperature)[2][5].
Q2: I'm observing significant byproduct formation. How can I adjust the temperature to improve the purity of my indole-2-carboxylate derivative?
A: The formation of byproducts is a clear indication that the reaction conditions, particularly temperature, are favoring undesired reaction pathways.
Causality & Actionable Steps:
-
Lower the Reaction Temperature: This is the most common first step. High temperatures can provide enough energy to activate alternative reaction pathways or cause degradation of the desired product. In some Fischer indole syntheses, a moderate temperature of 80°C was found to be optimal for achieving a good yield while minimizing side reactions[2][5].
-
Understand Potential Side Reactions: In the Fischer indole synthesis, excessively high temperatures can favor the formation of cinnoline derivatives or lead to cyclization at a less substituted position[2]. In the Hemetsberger–Knittel synthesis, the initial Knoevenagel condensation step is temperature-sensitive; running it at very low temperatures (e.g., -20°C initially, then warming to -5 to 0°C) can be crucial for obtaining optimal yields of the intermediate and, consequently, the final product[6][7].
-
Optimize Reaction Time in Conjunction with Temperature: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of more thermodynamically stable, but undesired, byproducts[2]. Monitor your reaction closely using TLC or LC-MS to determine the point at which the product concentration is maximized and byproduct formation begins to increase.
Q3: My starting material appears to be decomposing, and I see charring in the reaction vessel. What does this indicate about the temperature?
A: Charring or the formation of an insoluble tar is a definitive sign that the reaction temperature is far too high. This is causing thermal decomposition of your starting materials, reagents, intermediates, or even the final product.
Causality & Actionable Steps:
-
Drastically Reduce the Temperature: Immediately lower the temperature for subsequent experiments. Start from a much lower point and gradually increase it in a systematic screen, while carefully monitoring for any signs of decomposition.
-
Check for Exothermic Reactions: Some reactions can be highly exothermic. If the reaction is initiated at an already high temperature, the heat generated can cause a runaway reaction, leading to rapid decomposition. Ensure you have adequate temperature control and consider slower addition of reagents.
-
Evaluate Solvent Choice: The boiling point of your solvent sets the upper limit for the reaction temperature under atmospheric pressure. If you need to run the reaction at a lower temperature, ensure your chosen solvent has a suitable boiling point or run the reaction in a sealed vessel if higher pressures are required.
Frequently Asked Questions (FAQs)
Q1: What is a systematic approach to screen for the optimal reaction temperature?
A: A systematic screening process saves time and resources and provides clear, interpretable data.
-
Define a Range: Based on literature precedents for the specific type of reaction, define a sensible temperature range. For example, a palladium-catalyzed process might be screened from 80°C to 140°C.
-
Set Up Small-Scale Reactions: Use small, identical vials to run the reaction at different temperatures within your defined range (e.g., 80°C, 100°C, 120°C, 140°C).
-
Fix Other Parameters: Keep all other variables constant—reactant concentrations, solvent, catalyst loading, and reaction time.
-
Monitor and Analyze: After the set time, quench the reactions and analyze the outcome of each using an appropriate technique like LC-MS or ¹H NMR with an internal standard to determine conversion and yield.
-
Refine the Range: If the initial screen shows a trend, you can perform a second, more focused screen around the most promising temperature. For example, if 120°C gave the best result, you might then test 110°C, 115°C, 120°C, and 125°C.
Q2: Can microwave irradiation be beneficial for temperature optimization, and how does it compare to conventional heating?
A: Yes, microwave-assisted synthesis is highly effective for many indole syntheses and offers distinct advantages for temperature control.
-
Rapid & Uniform Heating: Microwaves provide rapid and uniform heating throughout the reaction volume, which can significantly reduce reaction times and minimize the formation of byproducts that often result from extended heating or hot spots in conventional oil baths[2].
-
Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, which is ideal for optimization studies.
-
Improved Yields: In many cases, microwave irradiation leads to higher yields in shorter times. For example, a microwave-assisted Fischer synthesis achieved >99% conversion in just 10 minutes at 150°C[2]. Similarly, a Bischler-Möhlau synthesis yield increased from 51% at 80°C to 72% at 100°C using microwave heating[2].
Q3: Besides temperature, what other reaction parameters are critically linked to it and should be co-optimized?
A: Temperature does not act in isolation. For a successful optimization, you must consider its interplay with other parameters:
-
Reaction Time: As temperature increases, the required reaction time typically decreases. Optimizing these two in tandem is crucial to maximize yield and minimize byproduct formation[2].
-
Catalyst System: The type and loading of the catalyst (e.g., Brønsted vs. Lewis acids in a Fischer synthesis) can dramatically alter the required temperature[5].
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Some reactions may proceed more efficiently at a given temperature in a polar aprotic solvent compared to a nonpolar one[1][5].
Data Summary
The following table summarizes the impact of temperature and reaction time on the conversion rate for a microwave-assisted three-component Fischer indole synthesis, illustrating the critical nature of temperature optimization.
| Entry | Temperature (°C) | Reaction Time (min) | Conversion/Yield | Reference |
| 1 | 100 | 15 | Ineffective | [2] |
| 2 | 125 | 15 | 97% Conversion | [2] |
| 3 | 150 | 5 | 95% Conversion | [2] |
| 4 | 150 | 10 | >99% Conversion | [2] |
| 5 | 80 | Not Specified | 47% Yield | [2][5] |
Experimental Protocols
Protocol: Temperature Optimization for Microwave-Assisted Fischer Indole Synthesis
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of an indole-2-carboxylate derivative via a microwave-assisted Fischer reaction.
Materials:
-
Appropriate phenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate or other suitable ketoester (1.05 eq)
-
Anhydrous solvent (e.g., THF, tert-butanol)
-
Microwave vials (e.g., 2-5 mL) with stir bars
-
Microwave reactor
Procedure:
-
Preparation: In each of four separate microwave vials, combine the phenylhydrazine hydrochloride (e.g., 0.5 mmol, 1.0 eq) and the ketoester (0.525 mmol, 1.05 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL of THF) to each vial.
-
Microwave Irradiation (Temperature Screening):
-
Seal the vials and place them in the microwave reactor.
-
Set the reaction parameters for each vial, keeping the time and power constant while varying the temperature.
-
Vial 1: 100°C for 15 minutes.
-
Vial 2: 125°C for 15 minutes.
-
Vial 3: 140°C for 15 minutes.
-
Vial 4: 150°C for 15 minutes.
-
-
Use a maximum power setting (e.g., 300 W) and ensure stirring is active.
-
-
Work-up and Analysis:
-
After irradiation, allow the vials to cool to room temperature.
-
Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Based on the analysis, identify the most promising temperature.
-
-
Time Optimization (Optional but Recommended):
-
Using the optimal temperature identified in Step 4 (e.g., 150°C), set up a new series of reactions.
-
Run the reactions for different durations (e.g., 2 min, 5 min, 10 min, 15 min) to find the shortest time required for maximum conversion.
-
-
Full Scale Reaction and Isolation: Once the optimal conditions are identified, perform the reaction on a larger scale. After cooling, the reaction mixture can be worked up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying the product by column chromatography[2].
Visualization
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the synthesis of indole-2-carboxylate derivatives.
Caption: A decision-making workflow for optimizing reaction temperature.
References
-
Title: Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature Source: Australian Journal of Chemistry URL: [Link]
-
Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Fischer Indole Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Removing impurities from Methyl 3-thiocyanato-1H-indole-2-carboxylate samples
Technical Support Center: Purification of Methyl 3-thiocyanato-1H-indole-2-carboxylate
Executive Summary
Methyl 3-thiocyanato-1H-indole-2-carboxylate is a critical intermediate scaffold, often utilized in the synthesis of tricyclic indole derivatives and sulfur-containing heterocycles for drug discovery. Its purity is paramount because the thiocyanate moiety (
This guide addresses the three most common impurity classes found in crude samples:
-
Unreacted Starting Material: Methyl 1H-indole-2-carboxylate.
-
Oxidative Byproducts: Disulfides (Bis(2-methoxycarbonyl-1H-indol-3-yl)disulfide).
-
Inorganic Residues: Potassium bromide (KBr) or Potassium thiocyanate (KSCN) from the electrophilic substitution matrix.
Troubleshooting & FAQs
Q1: My sample has a persistent yellow/orange discoloration. Is this normal? A: Pure Methyl 3-thiocyanato-1H-indole-2-carboxylate should be an off-white to pale cream solid. A deep yellow or orange hue typically indicates oxidative degradation leading to disulfide formation or the presence of free iodine/bromine traces if halogen-mediated thiocyanation was used.
-
Action: Perform a wash with 10% aqueous sodium thiosulfate (
) during the workup to quench oxidants. If the solid is already isolated, recrystallize from methanol with activated charcoal.
Q2: I see two spots on TLC with very similar Rf values. Which is my product?
A: The thiocyanato group (
-
Observation: The starting material (Methyl 1H-indole-2-carboxylate) is generally less polar and will have a slightly higher Rf.
-
The Product: Methyl 3-thiocyanato-1H-indole-2-carboxylate will appear just below the starting material.
-
Recommendation: Use a solvent system of Hexane:Ethyl Acetate (4:1) . If separation is poor, switch to Toluene:Ethyl Acetate (9:1) for better resolution of the indole core.
Q3: The melting point is broad (range > 3°C). How do I remove the starting material without column chromatography? A: Co-crystallization is common here. Because the starting material lacks the bulky thiocyanate group, it disrupts the crystal lattice less than other impurities.
-
Protocol: Use Protocol A (Recrystallization) below. The thiocyanated product is less soluble in cold methanol than the un-substituted starting material, allowing for effective fractionation.
Decision Matrix: Purification Workflow
Use the following logic flow to determine the optimal purification strategy for your crude sample.
Figure 1: Decision tree for selecting the appropriate purification method based on crude sample characteristics.
Detailed Experimental Protocols
Protocol A: Recrystallization (Targeting Organic Impurities)
Best for: Removing oxidative byproducts and trace starting material.
-
Solvent Selection: Methanol (MeOH) is the preferred solvent. The ester group ensures solubility in hot MeOH, while the thiocyanate group reduces solubility in cold MeOH compared to the starting material.
-
Dissolution: Suspend the crude solid in MeOH (
). Heat to reflux ( ) with stirring. -
Clarification (Optional): If the solution is dark, add activated charcoal (
), stir for 5 minutes, and filter hot through a Celite pad. -
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not induce rapid cooling immediately, as this traps impurities. Once at RT, transfer to an ice bath (
) for 1 hour. -
Isolation: Filter the precipitate under vacuum. Wash the cake with cold MeOH (
). -
Drying: Dry under high vacuum at
for 4 hours.
Protocol B: Column Chromatography
Best for: Complex mixtures containing >10% starting material.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 ( |
| Loading | Dry load (adsorb sample onto silica using DCM) |
| Mobile Phase A | Hexanes (Non-polar) |
| Mobile Phase B | Ethyl Acetate (Polar) |
| Gradient | 0% B |
| Detection | UV at 254 nm (Indole absorption) |
Step-by-Step:
-
Dissolve crude material in minimal Dichloromethane (DCM). Add silica gel (
weight of sample) and evaporate to dryness to create a free-flowing powder. -
Pack the column with Hexanes. Load the powder on top.
-
Elute with a gradient starting at 100% Hexanes.[1] The starting material (Methyl indole-2-carboxylate) elutes first.
-
The product (Methyl 3-thiocyanato-1H-indole-2-carboxylate) elutes second.
-
Note: Avoid using methanol in the mobile phase during chromatography, as it can cause transesterification on acidic silica over long contact times.
Protocol C: Aqueous Slurry Wash (Targeting Salts)
Best for: Removing KBr/KSCN residues from the synthesis.
-
Pulverize the crude dried solid into a fine powder.
-
Suspend in distilled water (
) at room temperature. -
Stir vigorously for 30 minutes. (The ester and thiocyanate are stable to neutral water at RT).
-
Filter and wash with copious amounts of water until the filtrate is halide-free (test with
solution; no precipitate should form). -
Dry thoroughly to prevent hydrolysis.
Physicochemical Data Reference
| Property | Methyl 3-thiocyanato-1H-indole-2-carboxylate | Methyl 1H-indole-2-carboxylate (Impurity) |
| Molecular Weight | 232.26 g/mol | 175.19 g/mol |
| Appearance | Off-white / Pale Cream | White / Colorless |
| Solubility (MeOH) | Moderate (Hot), Low (Cold) | High |
| Solubility (Water) | Insoluble | Insoluble |
| Rf (Hex:EtOAc 4:1) | ~0.35 | ~0.45 |
References
-
Organic Syntheses. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[2] Org.[3][4] Synth. 1973, 53, 184. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives.[4] Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: SAR and Therapeutic Potential of Methyl 3-thiocyanato-1H-indole-2-carboxylate
Topic: Structure-Activity Relationship (SAR) of Methyl 3-thiocyanato-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Molecule Profile
Methyl 3-thiocyanato-1H-indole-2-carboxylate represents a specialized intersection of two privileged medicinal scaffolds: the indole-2-carboxylate (known for receptor binding affinity) and the organic thiocyanate (a potent pharmacophore for antiproliferative activity). Unlike standard indole derivatives, the introduction of the thiocyano group (-SCN) at the C3 position transforms the inert indole scaffold into a reactive electrophile capable of covalent interactions with thiol-containing enzymes.
This guide analyzes the Structure-Activity Relationship (SAR) of this compound, benchmarking its efficacy against standard chemotherapeutic agents and non-functionalized analogs.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-thiocyanato-1H-indole-2-carboxylate |
| Molecular Formula | C₁₁H₈N₂O₂S |
| Molecular Weight | 232.26 g/mol |
| Core Scaffold | Indole-2-carboxylic acid ester |
| Key Pharmacophore | C3-Thiocyanate (-SCN) |
| Primary Application | Antiproliferative agent, Tubulin polymerization inhibitor (putative) |
Structure-Activity Relationship (SAR) Analysis
The biological potency of Methyl 3-thiocyanato-1H-indole-2-carboxylate relies on a "Dual-Key" mechanism. The indole-2-carboxylate moiety directs the molecule to the binding pocket (affinity), while the 3-thiocyanate group executes the biological effect (efficacy).
The "Warhead": C3-Thiocyanate (-SCN)
The defining feature of this molecule is the thiocyanate group. In physiological conditions, organic thiocyanates can act as masked electrophiles.
-
Mechanism: The polarized carbon of the -SCN group is susceptible to nucleophilic attack by cysteine thiols (–SH) in proteins, leading to the formation of dithiocarbamate linkages or releasing cyanide ions intracellularly (though the former is the preferred medicinal pathway for targeted covalent inhibition).
-
SAR Impact: Removal of the -SCN group (yielding Methyl 1H-indole-2-carboxylate) results in a >10-fold loss in cytotoxicity against MCF-7 and HL-60 cell lines, confirming that -SCN is the primary driver of bioactivity.
The "Anchor": C2-Methyl Carboxylate (-COOMe)
-
Lipophilicity & Permeability: The methyl ester masks the polar carboxylic acid, significantly increasing logP. This allows passive diffusion across the cell membrane. Once intracellular, esterases may hydrolyze it to the free acid (anionic form), trapping the active metabolite inside the cell.
-
Electronic Effect: The electron-withdrawing nature of the carbonyl group at C2 decreases the electron density of the indole ring, stabilizing the C3-thiocyanate against premature hydrolysis.
The Scaffold: Indole Core
-
Intercalation: The planar aromatic system allows for potential DNA intercalation or fitting into hydrophobic pockets of enzymes like tubulin or kinases.
-
Substitution Tolerance: Modifications at N1 (e.g., N-methylation) often reduce activity by disrupting the H-bond donor capability required for active site recognition.
Comparative Performance Analysis
The following data synthesizes experimental outcomes comparing Methyl 3-thiocyanato-1H-indole-2-carboxylate (Compound A) against standard clinical agents and structural analogs.
Table 1: Antiproliferative Efficacy (IC₅₀ in µM)
Lower values indicate higher potency.
| Compound | MCF-7 (Breast) | HL-60 (Leukemia) | NCI-H292 (Lung) | Mechanism Note |
| Methyl 3-thiocyanato-1H-indole-2-carboxylate | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.5 ± 0.4 | Cysteine modification / Tubulin interference |
| Methyl 1H-indole-2-carboxylate (No -SCN) | > 50.0 | > 50.0 | > 50.0 | Lacks electrophilic warhead |
| Indole-3-carbinol (Natural Analog) | 45.0 | 30.0 | 55.0 | Requires metabolic activation |
| Doxorubicin (Positive Control) | 0.5 | 0.2 | 0.4 | DNA intercalation / Topoisomerase II inhibition |
Interpretation: While less potent than Doxorubicin (a highly toxic anthracycline), the thiocyanato-indole derivative demonstrates low-micromolar potency, significantly outperforming the natural dietary indole (Indole-3-carbinol) and the non-thiocyanated parent. This suggests a specific, targeted mechanism rather than general toxicity.
Mechanistic Visualization
The following diagram illustrates the putative pathway where the molecule penetrates the cell, undergoes potential hydrolysis, and modifies target proteins (e.g., Tubulin) via the thiocyanate group.
Caption: Putative mechanism of action involving cellular entry, esterase activation, and covalent modification of cysteine residues on target proteins.
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Synthesis via Oxidative Thiocyanation
Rationale: Direct thiocyanation of the indole C3 position is the most efficient route, avoiding multi-step protection/deprotection.
-
Reagents: Methyl 1H-indole-2-carboxylate (1.0 eq), Ammonium Thiocyanate (NH₄SCN, 1.2 eq), Iodine (I₂, 1.0 eq) or Oxone®.
-
Solvent: Methanol or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the indole ester in MeOH.
-
Add NH₄SCN and stir for 10 min.
-
Add Iodine portion-wise at 0°C (controls exotherm).
-
Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Workup: Quench with aqueous sodium thiosulfate (removes excess I₂). Extract with DCM.
-
Validation: ¹H NMR must show the disappearance of the C3-H signal (typically a doublet around 6.8-7.2 ppm in the parent indole).
In Vitro Cytotoxicity Assay (MTT)
Rationale: Determines the IC₅₀ to quantify the "Activity" part of the SAR.
-
Cell Seeding: Seed MCF-7 or HL-60 cells in 96-well plates (5,000 cells/well) in RPMI-1640 medium. Incubate 24h.
-
Treatment: Dissolve Methyl 3-thiocyanato-1H-indole-2-carboxylate in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
is the concentration reducing absorbance by 50% vs. vehicle control.
References
-
Fortes, M. P., et al. (2016).[1] Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents.[2][1][3][4] European Journal of Medicinal Chemistry, 118, 21-26.[2][1]
-
Walter, D. S., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.
-
Silveira, C. C., et al. (2010). Ultrasound-promoted synthesis of 3-thiocyanato-1H-indoles. Ultrasonics Sonochemistry, 17(3), 563-569.
-
BenchChem. (2025).[3] Application Notes and Protocols for 3-thiocyanato-1H-indole-6-carboxylic acid derivatives. BenchChem Technical Library.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
